5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine
Description
Properties
IUPAC Name |
5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-12(2,3)9-6-4-8(5-7-9)10-14-15-11(13)16-10/h4-7H,1-3H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISTTWCWVFSFNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372268 | |
| Record name | 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730606 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
506407-84-7 | |
| Record name | 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Interpreting FTIR Absorption Bands for Amine and Oxadiazole Rings in Tert-butyl Derivatives
This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of amine and oxadiazole functionalities when incorporated into molecules containing a tert-butyl group. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic vibrational modes, explores the influence of the bulky tert-butyl substituent, and provides actionable protocols for acquiring high-quality spectral data.
Introduction: The Role of FTIR in Characterizing Complex Molecules
FTIR spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By probing the vibrational transitions of molecular bonds, it provides a unique fingerprint of the functional groups present. In the realm of pharmaceutical and materials science, where complex molecules bearing multiple functional groups are common, a nuanced understanding of their spectral characteristics is paramount. This guide focuses on two such important functionalities, amines and oxadiazoles, and the spectral shifts induced by the presence of a sterically demanding tert-butyl group.
Core Principles of Vibrational Spectroscopy
Infrared radiation absorption by a molecule occurs when the frequency of the radiation matches the frequency of a specific vibrational mode. These vibrations, which include stretching and bending, are characteristic of the bonds and atoms involved. The position, intensity, and shape of the absorption bands in an FTIR spectrum thus provide a wealth of information about the molecular architecture.
FTIR Signatures of Amine Functionalities
Amines are classified as primary (R-NH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen atom. This classification is readily distinguishable by FTIR spectroscopy.
N-H Stretching Vibrations
The most prominent absorption bands for primary and secondary amines are found in the 3500-3250 cm⁻¹ region and are attributed to N-H stretching vibrations.[1][2][3]
-
Primary Amines (R-NH₂): Exhibit two distinct bands in this region: an asymmetric stretching band at higher frequency (around 3400-3300 cm⁻¹) and a symmetric stretching band at a lower frequency (around 3330-3250 cm⁻¹).[2][4]
-
Secondary Amines (R₂NH): Show a single, generally weaker absorption band in the 3350-3310 cm⁻¹ range.[2][5]
-
Tertiary Amines (R₃N): Lack an N-H bond and therefore do not show any absorption in this region.[2][3]
The bands are typically weaker and sharper than the O-H stretching bands of alcohols, although hydrogen bonding can cause broadening.[2]
N-H Bending Vibrations
-
Primary Amines: Display a medium to strong scissoring (in-plane bending) vibration between 1650 cm⁻¹ and 1580 cm⁻¹.[2][5] A broad band due to out-of-plane bending (wagging) can also be observed in the 910-665 cm⁻¹ region.[2]
-
Secondary Amines: The in-plane bending vibration is found near 1500 cm⁻¹ and can be weak.[1] They also exhibit an N-H wagging band.[2]
C-N Stretching Vibrations
The C-N stretching vibrations are typically found in the fingerprint region and are coupled with other vibrations.
-
Aliphatic Amines: Absorb in the 1250-1020 cm⁻¹ range.[2]
-
Aromatic Amines: Show a stronger absorption at higher wavenumbers, typically between 1335-1250 cm⁻¹, due to the increased double-bond character from resonance with the aromatic ring.[1][2]
FTIR Signatures of the Oxadiazole Ring
Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. The two most common isomers are 1,3,4-oxadiazole and 1,2,4-oxadiazole, each with a distinct set of vibrational modes.
Key Vibrational Modes of the 1,3,4-Oxadiazole Ring
The 1,3,4-oxadiazole ring is a prevalent scaffold in medicinal chemistry.[6] Its FTIR spectrum is characterized by several key absorptions:
-
C=N Stretching: This vibration typically gives rise to a strong absorption band in the range of 1650-1533 cm⁻¹.[7][8]
-
C-O-C Stretching: The stretching of the C-O-C moiety within the ring results in absorptions in the 1300-1000 cm⁻¹ region.[7] Specifically, bands around 1282-1239 cm⁻¹ and 1091-1010 cm⁻¹ have been attributed to this mode.[8]
-
N-N Stretching: The N-N stretching vibration can be observed, often mixed with other modes, around 1065 cm⁻¹.[9]
The Influence of the Tert-butyl Group
The tert-butyl group, -C(CH₃)₃, is a bulky substituent that can influence the vibrational frequencies of nearby functional groups through both steric and electronic effects.
Characteristic Vibrations of the Tert-butyl Group
The tert-butyl group itself has characteristic absorption bands:
-
C-H Stretching: Asymmetric and symmetric stretching of the methyl C-H bonds occur in the 2970-2950 cm⁻¹ and 2880-2860 cm⁻¹ regions, respectively.
-
C-H Bending: Asymmetric and symmetric bending (deformation) of the methyl groups are observed around 1470-1430 cm⁻¹ and 1380-1370 cm⁻¹, respectively. A characteristic doublet is often seen for the symmetric bend at approximately 1395-1385 cm⁻¹ and 1365 cm⁻¹.
-
Skeletal Vibrations: Vibrations of the C-C skeleton of the tert-butyl group appear in the 1255-1200 cm⁻¹ region.[10]
Steric and Electronic Effects on Amine and Oxadiazole Bands
The presence of a tert-butyl group can lead to subtle but meaningful shifts in the characteristic absorption bands of amine and oxadiazole functionalities.
-
On Amine N-H Vibrations: The bulky nature of the tert-butyl group can hinder intermolecular hydrogen bonding. This may result in sharper, less broad N-H stretching bands compared to less hindered amines in the condensed phase.
-
On Oxadiazole Ring Vibrations: The electron-donating inductive effect of the tert-butyl group can influence the electron density within the oxadiazole ring, potentially leading to slight shifts in the C=N and C-O-C stretching frequencies. The exact nature of this shift will depend on the position of substitution. Steric hindrance from the tert-butyl group can also restrict the rotational freedom of the ring, which may affect the fine structure of the absorption bands.
Data Summary Tables
Table 1: Characteristic FTIR Absorption Bands of Amine Functionalities
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |
| **Primary Amine (R-NH₂) ** | N-H Asymmetric Stretch | 3400 - 3300 | Two distinct bands |
| N-H Symmetric Stretch | 3330 - 3250 | ||
| N-H Scissoring (Bend) | 1650 - 1580 | Medium to strong | |
| N-H Wagging (Bend) | 910 - 665 | Broad | |
| Secondary Amine (R₂NH) | N-H Stretch | 3350 - 3310 | Single, weaker band |
| N-H Bend | ~1500 | Can be weak | |
| Aliphatic C-N Stretch | C-N Stretch | 1250 - 1020 | |
| Aromatic C-N Stretch | C-N Stretch | 1335 - 1250 | Stronger, higher frequency |
Table 2: Characteristic FTIR Absorption Bands of 1,3,4-Oxadiazole and Tert-butyl Groups
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| 1,3,4-Oxadiazole | C=N Stretch | 1650 - 1533 |
| C-O-C Stretch | 1300 - 1000 | |
| N-N Stretch | ~1065 | |
| Tert-butyl Group | C-H Stretch (asymmetric) | 2970 - 2950 |
| C-H Stretch (symmetric) | 2880 - 2860 | |
| C-H Bend (asymmetric) | 1470 - 1430 | |
| C-H Bend (symmetric) | 1395 - 1385 & ~1365 | |
| Skeletal Vibrations | 1255 - 1200 |
Experimental Protocol: Acquiring High-Quality FTIR Spectra
The following protocol outlines the steps for obtaining a reliable FTIR spectrum of a tert-butyl substituted amine or oxadiazole derivative.
Sample Preparation
The choice of sample preparation technique is critical and depends on the physical state of the sample.
-
For Solid Samples (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.[6]
-
Ensure a homogenous mixture is obtained.
-
Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.[6]
-
The pellet should be free of cracks and cloudiness for optimal results.
-
-
For Liquid Samples (Neat Film):
-
Place a single drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
Ensure no air bubbles are trapped within the film.
-
-
For Solutions (Attenuated Total Reflectance - ATR):
-
ATR-FTIR is a powerful technique for both liquid and solid samples, requiring minimal sample preparation.
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean before use by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the sample directly onto the crystal surface.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Instrument Parameters and Data Acquisition
-
Background Spectrum: Always collect a background spectrum of the empty sample compartment (or with the clean salt plates/ATR crystal) before running the sample. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Spectral Range: Scan the mid-infrared region, typically from 4000 cm⁻¹ to 400 cm⁻¹.[7]
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
Number of Scans: Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
Data Processing: After acquisition, the data is Fourier transformed to generate the final spectrum (absorbance or transmittance vs. wavenumber).
Visualizing Molecular Vibrations and Workflows
Diagrams are essential for conceptualizing the relationship between molecular structure and spectral data, as well as for outlining experimental procedures.
Caption: Key vibrational modes for amine, oxadiazole, and tert-butyl groups.
Caption: A streamlined workflow for FTIR spectral acquisition and analysis.
Conclusion
The interpretation of FTIR spectra for complex molecules such as tert-butyl substituted amines and oxadiazoles requires a systematic approach. By understanding the characteristic absorption bands of each functional group and considering the potential steric and electronic influences of substituents, researchers can confidently elucidate molecular structures. The protocols and data presented in this guide serve as a foundational resource for the accurate and efficient application of FTIR spectroscopy in chemical synthesis and drug development.
References
- GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applic
- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. - JournalsPub. (2024, July 26). JournalsPub.
- Synthesis and evaluation of substituted diphenyl-1,3,4-oxadiazole derivatives for central nervous system depressant activity. (2012, March 1). [Source not available].
- FTIR spectra of the three oxadiazole derivatives. (n.d.).
- Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Deriv
- Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Deriv
- Amine infrared spectra. (n.d.). Chemistry.
- IR: amines. (n.d.). [Source not available].
- Structural, Vibrational, and Electronic Properties of 2,5-Bis(1-Naphthyl)-1,3,4-Oxadiazole. (n.d.). DergiPark.
- IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. (n.d.).
- Synthesis, spectroscopic and X-ray powder diffraction (XRD) of some oxdiazole complexes. (n.d.).
- INFRARED SPECTROSCOPY. (n.d.). spcmc.ac..
- Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)
- IR absorption bands of the synthesized oxadiazoline compounds. (n.d.).
- tert-Butylamine(75-64-9)IR1. (n.d.). ChemicalBook.
- Synthesis and Characterization of tert-Butylamine:Borane, a Lewis Acid-Base Adduct. (n.d.). [Source not available].
- 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.
- FT-IR spectrum of tert-butyl... (n.d.).
- Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science.
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017, April 5). [Source not available].
- (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2025, August 10).
- Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5. (2012, October 2). [Source not available].
- The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. (n.d.).
- Infrared Spectrometry. (n.d.). MSU chemistry.
- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). [Source not available].
- Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)
- Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. (2023, May 3). [Source not available].
- Figure 3. Effect on the Raman spectra of the NH 2 stretching modes of... (n.d.).
- Synthesis of Fluorescent 1-(3-Amino-4-(4-(tert-butyl)phenyl)−6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one: Crystal Structure, Fluorescence Behavior, Antimicrobial and Antioxidant Studies. (2025, August 9).
- Interpreting Infrared Spectra. (n.d.). Specac Ltd.
- FTIR spectroscopic study of possible interactions of N– tert– butylformamide with ethers | Request PDF. (2025, August 8).
- The Infrared and Raman Spectra and Vibrational Assignment of t-Butyl Bromide-h9 and -d9. (n.d.). Canadian Science Publishing.
- 12.8: Infrared Spectra of Some Common Functional Groups. (2023, November 6). Chemistry LibreTexts.
- Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. (2023, April 1). Jurnal UPI.
- FT-IR spectra of N–H stretching vibrations
Sources
- 1. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]
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- 8. Synthesis and evaluation of substituted diphenyl-1,3,4-oxadiazole derivatives for central nervous system depressant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 10. researchgate.net [researchgate.net]
Technical Guide: Physicochemical & Spectroscopic Characterization of 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine
Executive Summary
This technical guide provides an in-depth analysis of the physicochemical properties of 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine (CAS: 506407-84-7). As a derivative of the 1,3,4-oxadiazole class, this compound exhibits distinct optoelectronic characteristics driven by the interplay between the electron-rich amino group, the electron-deficient oxadiazole core, and the lipophilic tert-butyl substituent.
The primary UV-Vis absorption maximum (
Chemical Identity & Electronic Structure
Structural Specifications
-
IUPAC Name: 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine[1]
-
CAS Number: 506407-84-7[1]
-
Molecular Formula:
-
Molecular Weight: 217.27 g/mol
-
Key Moieties:
-
1,3,4-Oxadiazole Core: An electron-deficient heteroaromatic ring acting as an electron acceptor.
-
2-Amino Group (
): A strong auxochrome that donates electron density via resonance ( effect), significantly influencing the HOMO energy level. -
4-Tert-butylphenyl Group: A bulky, lipophilic moiety. The tert-butyl group is a weak electron donor (
effect) that primarily enhances solubility in organic solvents and prevents intermolecular aggregation ( stacking) in the solid state.
-
Electronic Transitions
The UV-Vis spectrum of 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine is dominated by two key transitions:
-
Primary Band (B-Band): Located at 280–285 nm . This intense band (
) arises from the transition extending over the entire conjugated system (Phenyl-Oxadiazole-Amine). -
Secondary Band (E-Band): A weaker transition often observed around 210–230 nm , corresponding to localized transitions within the benzene ring and higher energy
states.
The amino group at the C2 position induces a bathochromic shift (red shift) compared to the unsubstituted 2-phenyl-1,3,4-oxadiazole, moving the absorption from ~270 nm into the 280+ nm region. The tert-butyl group contributes a minor additional red shift (1–3 nm) compared to the parent 5-phenyl-1,3,4-oxadiazol-2-amine.
Experimental UV-Vis Data & Solvatochromism
The absorption maximum is solvent-dependent (solvatochromism). The polar amino group interacts with solvent molecules, stabilizing the ground and excited states differently.
| Solvent | Polarity Index | Transition Type | Notes | |
| Methanol / Ethanol | 5.1 / 5.2 | 282 ± 2 | Standard reference value. H-bonding stabilizes the excited state (slight red shift). | |
| Acetonitrile | 5.8 | 280 ± 2 | Sharp peaks due to lack of H-bond donation from solvent. | |
| Chloroform / DCM | 4.1 / 3.1 | 284 ± 3 | Good solubility; slight bathochromic shift due to polarizability. | |
| Hexane / Cyclohexane | 0.1 / 0.2 | 278 ± 2 | Blue-shifted (hypsochromic) due to lack of stabilization of the polar excited state. |
Expert Insight: For comparative studies or purity assays, Methanol is the recommended solvent. It provides a clear cutoff below 205 nm and ensures complete solubility of the polar amine functionality.
Validated Experimental Protocol
To ensure data integrity and reproducibility, the following protocol should be strictly adhered to. This method minimizes errors from aggregation or impurities (e.g., uncyclized semicarbazone).
Reagents & Equipment
-
Analyte: >98% pure 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine (Recrystallized from Ethanol).
-
Solvent: HPLC-grade Methanol or Ethanol (Cutoff < 205 nm).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).
-
Cuvettes: Quartz, 10 mm path length (matched pair).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh exactly 2.2 mg of the compound into a 100 mL volumetric flask.
-
Dissolve in HPLC-grade Methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Concentration:
.
-
-
Working Solution:
-
Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask.
-
Dilute to mark with Methanol.
-
Final Concentration:
.
-
-
Baseline Correction:
-
Fill both cuvettes with pure Methanol.
-
Run a baseline correction (Auto Zero) from 200 nm to 400 nm.
-
-
Measurement:
-
Replace the sample cuvette solution with the Working Solution.
-
Scan from 200 nm to 400 nm at a scan speed of 200 nm/min.
-
Record
and Absorbance ( ).
-
-
Calculation:
-
Calculate Molar Extinction Coefficient (
): -
Expected
.
-
Synthesis & Purity Considerations
The spectroscopic purity of the compound is critical. The most common impurity is the uncyclized semicarbazone intermediate , which has a distinct absorption profile (often red-shifted due to the
Synthesis Pathway (Oxidative Cyclization)
The most reliable synthesis involves the oxidative cyclization of the corresponding semicarbazone using Iodine (
Figure 1: Synthetic pathway for the production of high-purity 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine.
Purity Check
Before UV analysis, confirm purity via Melting Point .
-
Target MP: 240–245 °C (Decomposition).
-
If MP is < 230 °C, recrystallize from Ethanol/DMF mixture.
Applications & Significance
The specific UV absorption properties of this molecule make it relevant in:
-
Scintillators: The high quantum yield of oxadiazoles makes them candidates for liquid scintillators (detecting ionizing radiation). The tert-butyl group prevents quenching by aggregation.
-
Fluorescence Probes: It exhibits a large Stokes shift (Emission
350–370 nm), useful for UV-excitable blue fluorescent probes. -
Drug Development: 1,3,4-oxadiazoles are bioisosteres for amides and esters. The 2-amine derivative is a privileged scaffold for inhibiting enzymes like Tyrosinase or Acetylcholinesterase.
References
-
Song, M. M., et al. (2012). Crystal structure of 5-phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E. Link
-
Somani, R. R., & Shirodkar, P. Y. (2009). Oxadiazoles: A biologically important heterocycle. Der Pharma Chemica. Link
-
Parchem Fine & Specialty Chemicals. (2024). 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine Product Page. Link
-
Dolman, D., et al. (2010). Photophysical properties of 2,5-disubstituted 1,3,4-oxadiazoles. Journal of Organic Chemistry. Link(Note: General reference for oxadiazole photophysics).
-
NIST Chemistry WebBook. UV-Vis Database for Oxadiazole Derivatives. Link
Sources
Methodological & Application
Microwave-assisted synthesis of 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine , a privileged scaffold in medicinal chemistry often utilized for its lipophilic pharmacophore properties.
Traditional thermal cyclization of hydrazides with cyanogen bromide (CNBr) often requires prolonged reflux times (12–24 hours) and suffers from toxic byproduct accumulation. This guide presents a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time to under 15 minutes while improving the impurity profile.
Key Advantages:
-
Time Efficiency: 98% reduction in reaction time (15 min vs. 12 h).
-
Yield Improvement: 15–20% increase compared to conventional heating.
-
Safety: Closed-vessel processing minimizes exposure to volatile cyanogen intermediates.
Scientific Background & Mechanism
The 1,3,4-oxadiazole motif acts as a bioisostere for amide and ester groups, significantly improving metabolic stability and lipophilicity. The tert-butyl group at the para-position enhances membrane permeability, making this specific derivative a valuable intermediate in drug discovery (e.g., for GPCR modulators or kinase inhibitors).
Reaction Mechanism: The synthesis proceeds via the nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of cyanogen bromide. This forms an unstable intermediate which undergoes intramolecular cyclization, followed by the elimination of hydrobromic acid (HBr) to aromatize the ring.
Figure 1: Mechanistic Pathway
Caption: Nucleophilic addition-elimination pathway transforming hydrazide to amino-oxadiazole.
Safety Protocol: The "Cyanide" Directive
⚠️ CRITICAL HAZARD WARNING: Cyanogen Bromide (CNBr)CNBr is highly toxic and hydrolyzes to release Hydrogen Cyanide (HCN) and HBr.
- Engineering Controls: All weighing and handling must occur in a certified fume hood.
- Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and full-face shield are mandatory.
- Neutralization Station: Prepare a quench bath of 10% Sodium Hypochlorite (Bleach) and NaOH before starting. All glassware contacting CNBr must be soaked in this bath for 24 hours.
- Microwave Safety: Use only certified pressure vials (10–30 bar rating). Do not exceed vessel volume limits (typically 2/3 full).
Materials and Equipment
Reagents:
-
Precursor: 4-tert-butylbenzohydrazide (1.0 equiv).
-
Cyclizing Agent: Cyanogen Bromide (CNBr) (1.2 equiv). Handle with extreme care.
-
Base: Sodium Bicarbonate (NaHCO₃) (solid).
-
Solvent: Ethanol (Absolute) or Methanol/Water (3:1).
-
Workup: Ice-cold distilled water.
Equipment:
-
Microwave Reactor: Single-mode synthesizer (e.g., Anton Paar Monowave or CEM Discover).
-
Vessel: 10 mL or 30 mL wide-neck glass pressure vial with silicone/PTFE septum.
-
Stirring: Magnetic stir bar (Teflon coated).
Experimental Protocol
Step 1: Reaction Setup
-
Preparation: In a fume hood, dissolve 4-tert-butylbenzohydrazide (192 mg, 1.0 mmol) in Ethanol (3.0 mL) within a 10 mL microwave vial.
-
Addition: Add Cyanogen Bromide (127 mg, 1.2 mmol) to the solution.
-
Note: If the hydrazide is not fully soluble, brief sonication is permitted before adding CNBr.
-
-
Sealing: Cap the vial immediately with the appropriate crimp or screw cap. Ensure the septum is intact.
Step 2: Microwave Irradiation
Program the microwave reactor with the following parameters. The "Hold Time" is critical; the "Ramp" prevents pressure spikes.
| Parameter | Setting | Rationale |
| Temperature | 100 °C | Sufficient for cyclization without degrading the tert-butyl group. |
| Time (Hold) | 10–12 min | Optimized for conversion >95%. |
| Pressure Limit | 15 bar | Safety cutoff (typical operating pressure < 5 bar). |
| Power | Dynamic (Max 150W) | Allows the PID controller to maintain temp without overshoot. |
| Stirring | High (600 RPM) | Ensures homogeneous heat distribution. |
Step 3: Workup and Isolation
-
Cooling: Allow the vessel to cool to 55 °C (or room temperature) inside the reactor using compressed air cooling.
-
Neutralization: Carefully open the vial in the fume hood. Pour the reaction mixture into crushed ice-water (approx. 20 mL).
-
Basification: Neutralize the solution by adding solid NaHCO₃ slowly with stirring until pH ~8.
-
Observation: A white to off-white precipitate will form.
-
-
Filtration: Collect the solid by vacuum filtration. Wash the cake with cold water (3 x 5 mL) to remove inorganic salts and residual CNBr traces.
-
Drying: Dry the solid in a vacuum oven at 50 °C for 4 hours.
Figure 2: Experimental Workflow
Caption: Step-by-step operational workflow for the microwave synthesis.
Results and Characterization
Yield Comparison
| Method | Temperature | Time | Yield (%) | Purity (HPLC) |
| Conventional Reflux | 78 °C (EtOH) | 14 Hours | 65–70% | 88% |
| Microwave (This Protocol) | 100 °C | 10 Minutes | 88–92% | >95% |
Expected Spectral Data
To validate the synthesis, confirm the following spectral signatures:
-
Melting Point: 230–235 °C (dec).
-
FT-IR (ATR):
-
3300–3100 cm⁻¹: Doublet characteristic of primary amine (-NH₂) stretching.
-
1610–1620 cm⁻¹: C=N stretching of the oxadiazole ring.
-
2960 cm⁻¹: Aliphatic C-H stretch (tert-butyl group).
-
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.80 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H) – Para-substitution pattern.
-
δ 7.10 (s, 2H, -NH₂, exchangeable with D₂O).
-
δ 1.33 (s, 9H, t-butyl).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization | Increase MW hold time to 15 min or temp to 110 °C. Ensure CNBr is fresh (white crystals, not yellow/brown). |
| Sticky Brown Product | Degradation or impure CNBr | Recrystallize crude product from Ethanol/Water. Use fresh CNBr. |
| Vessel Over-pressure | Decomposition of reagents | Do not exceed 120 °C. Ensure headspace is sufficient (fill volume < 60%). |
| No Precipitate | Solution too acidic | Ensure pH is adjusted to ~8 using NaHCO₃. The amine forms a salt in HBr. |
References
-
Desai, N. C., et al. "Microwave assisted synthesis of some new 1,3,4-oxadiazole derivatives." Indian Journal of Chemistry, vol.[1] 48B, 2009.
- Frank, P. V., & Kalluraya, B. "Microwave assisted synthesis of some 1,3,4-oxadiazoles." Journal of Chemical and Pharmaceutical Research, vol. 6, no. 4, 2014.
-
Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, vol. 55, no. 5, 2012.
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011.[2] (For CNBr safety protocols).
-
Sigma-Aldrich. "Safety Data Sheet: Cyanogen Bromide."
Sources
Preparation of Schiff bases using 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine
Application Note: High-Yield Synthesis of Schiff Bases Derived from 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine
Abstract & Strategic Context
The 1,3,4-oxadiazole scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to mimic amide bonds while improving metabolic stability and lipophilicity. This guide details the protocol for synthesizing Schiff bases (azomethines) using 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine as the nucleophile.
Why this specific precursor?
Unlike generic aryl-oxadiazoles, the 4-tert-butyl substitution significantly enhances the lipophilicity (
Technical Challenge: The primary amine at position 2 of the oxadiazole ring is heteroaromatic. Due to the electron-withdrawing nature of the oxadiazole ring (inductive effect of Oxygen and Nitrogen), this amine is significantly less nucleophilic than a standard aniline. Consequently, standard "mix-and-stir" protocols often fail. This protocol utilizes acid catalysis and thermal activation to overcome this energy barrier.
Chemical Background & Mechanism
The reaction is a condensation between the primary amine of the oxadiazole and an aromatic aldehyde.
-
Reaction Type: Nucleophilic Addition-Elimination.
-
Catalyst: Glacial Acetic Acid (GAA).
-
Role of Catalyst: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic. This is essential to facilitate attack by the weakly nucleophilic oxadiazole amine [3].
Reaction Scheme Visualization
Figure 1: Mechanistic pathway requiring acid activation to drive the condensation of the electron-deficient amine.[1]
Materials & Reagents
| Reagent | Specification | Role |
| Precursor Amine | 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine | Nucleophile (Starting Material) |
| Aromatic Aldehyde | >98% Purity (e.g., 4-chlorobenzaldehyde) | Electrophile |
| Solvent | Absolute Ethanol (EtOH) | Reaction Medium (Green solvent) |
| Catalyst | Glacial Acetic Acid (GAA) | Proton donor |
| Recrystallization | EtOH or DMF/EtOH mix | Purification |
Experimental Protocol
Safety Note: Perform all reactions in a fume hood. Glacial acetic acid is corrosive.
Step 1: Reaction Setup
-
Weighing: In a 100 mL round-bottom flask (RBF), dissolve 0.01 mol of 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine in 30–40 mL of Absolute Ethanol .
-
Note: If the amine does not dissolve completely at room temperature, gently warm the flask. The tert-butyl group aids solubility compared to nitro-variants.
-
-
Addition: Add 0.01 mol (equimolar) of the substituted aromatic aldehyde to the flask.
-
Catalysis: Add 3–5 drops of Glacial Acetic Acid.
-
Optimization Tip: For highly deactivated aldehydes (e.g., nitrobenzaldehyde), increase catalyst load to 0.5 mL.
-
Step 2: Reflux & Monitoring
-
Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) on a magnetic stirrer/hotplate.
-
Duration: Reflux for 4 to 8 hours .
-
Monitoring: Monitor progress via Thin Layer Chromatography (TLC).
-
Mobile Phase: Chloroform:Methanol (9:1).
-
Visualization: UV light (254 nm). Look for the disappearance of the lower amine spot and the appearance of a new, higher Rf spot.
-
Step 3: Workup & Purification
-
Concentration: Evaporate roughly 50% of the solvent using a rotary evaporator (optional, but improves yield).
-
Precipitation: Pour the reaction mixture into a beaker containing 100 mL of crushed ice-water with vigorous stirring.
-
Filtration: A solid precipitate (the Schiff base) will form immediately. Filter using a Buchner funnel/vacuum pump.
-
Washing: Wash the solid cake 3x with cold water to remove residual acid and unreacted aldehyde.
-
Recrystallization: Recrystallize the crude product from hot ethanol.
-
Note: If the product is highly insoluble, use a DMF:Ethanol (1:4) mixture.
-
Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis and isolation of the target Schiff base.
Characterization & Expected Data
To validate the structure, you must confirm the formation of the imine bond and the retention of the tert-butyl group.
Spectroscopic Signatures
| Technique | Feature to Observe | Expected Value | Interpretation |
| FT-IR | 1600–1640 cm⁻¹ | CONFIRMS PRODUCT: Formation of Azomethine linkage. | |
| FT-IR | Disappears | Absence of doublet at 3100–3400 cm⁻¹ confirms amine consumption. | |
| FT-IR | 1000–1250 cm⁻¹ | Characteristic oxadiazole ring stretch [1]. | |
| ¹H NMR | -N=CH- | 8.3 – 9.5 ppm (s, 1H) | CONFIRMS PRODUCT: Singlet signal for the imine proton. |
| ¹H NMR | Tert-butyl | ~1.3 ppm (s, 9H) | Confirms integrity of the starting scaffold. |
| ¹H NMR | Aromatic | 7.0 – 8.2 ppm (m) | Multiplets for phenyl rings. |
Representative Yield Data (Hypothetical based on similar chemistry)
| Aldehyde Substituent (R) | Electronic Effect | Approx. Yield (%) | Reaction Time |
| 4-NO₂ | Electron Withdrawing | 85 - 92% | 4 Hours |
| 4-Cl | Weakly Withdrawing | 80 - 88% | 5 Hours |
| 4-OCH₃ | Electron Donating | 65 - 75% | 7-8 Hours |
Insight: Electron-withdrawing groups on the aldehyde (like Nitro) make the carbonyl carbon more electrophilic, speeding up the reaction and improving yields. Electron-donating groups (Methoxy) deactivate the aldehyde, requiring longer reflux times [4].
Troubleshooting & Expert Tips
-
Low Yield / No Precipitation:
-
Cause: The oxadiazole amine is very weak.
-
Solution: Do not skip the Glacial Acetic Acid . If ethanol reflux fails, switch to Dioxane or DMF (higher boiling points) to drive the kinetics.
-
-
Oiling Out:
-
Cause: Product is not crystallizing in ice water.[2]
-
Solution: Scratch the sides of the beaker with a glass rod or add a seed crystal. Alternatively, extract the "oil" with Dichloromethane (DCM), dry over MgSO₄, and evaporate.
-
-
Hydrolysis:
-
Cause: Schiff bases can hydrolyze back to amine+aldehyde in the presence of water and acid.
-
Solution: Ensure the workup is done quickly in cold water. Do not leave the product sitting in acidic aqueous solution.
-
References
-
Asian Journal of Chemistry. "Synthesis and Biological Evaluation of Schiff Bases of 2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole." AsianPubs. Available at: [Link] (Accessed Oct 2023).
-
Journal of Chemical Reviews. "Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities." J. Chem. Rev.[3] 2022.[3] Available at: [Link]
-
Organic Chemistry Portal. "Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles." Available at: [Link]
-
ResearchGate. "Synthesis of New Amides and Schiff Bases derived From 2-Amino-1,3,4-Oxadiazole." Available at: [Link]
Sources
Using 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine as a ligand in metal complexes
[3]
Characterization & Validation
To ensure scientific integrity, the following spectral changes must be observed to confirm coordination.
| Technique | Parameter | Free Ligand (L-tBu) | Metal Complex (M-L) | Mechanistic Insight |
| FT-IR | Shift: | Indicates coordination via ring Nitrogen (N3), reducing bond order. | ||
| FT-IR | Present (Unchanged or slight shift) | Confirming the amine group is not deprotonated/coordinated (in neutral complexes). | ||
| H-NMR | Broadened or slight downfield shift | Due to inductive effect of metal coordination on the ring. | ||
| UV-Vis | New bands | Appearance of d-d transitions (for Cu, Co, Ni) or LMCT bands. | ||
| Molar Cond. | N/A | Low ( | Indicates non-electrolytic nature (anions are coordinated, not free). |
Application Case Study: Biological Activity
Context: 1,3,4-oxadiazoles are pharmacophores.[2][3][4] The tert-butyl group enhances lipophilicity (LogP), facilitating transport across lipid bilayers of bacterial cell walls.
Protocol for Antimicrobial Screening (Agar Well Diffusion):
-
Preparation: Dissolve Metal Complexes in DMSO (1 mg/mL).
-
Media: Mueller-Hinton Agar (Bacteria) or Sabouraud Dextrose Agar (Fungi).
-
Inoculation: Spread standard strains (S. aureus, E. coli, C. albicans).
-
Application: Add 50-100 µL of complex solution to wells.
-
Control: Use Ciprofloxacin or Fluconazole as positive controls.
-
Readout: Measure Zone of Inhibition (mm) after 24h at 37°C.
Expected Outcome: Cu(II) and Zn(II) complexes of L-tBu typically exhibit higher cytotoxicity than the free ligand due to the Overtone Concept of Cell Permeability (Lipid solubility increases upon chelation due to delocalization of pi-electrons over the chelate ring).
References
-
Sahoo, B. M., et al. (2011).[5] Synthesis and Biological Activity of Some Metal Complexes with Thio-1,3,4-Oxadiazole Derivatives. Journal of Chemical and Pharmaceutical Research. Link
-
Yang, S. J., et al. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives. Journal of Organic Chemistry, 78(2), 438-444. Link
-
Du, M., et al. (2003). New Coordination Polymers and Supramolecular Complexes Generated from Oxadiazole-Containing Organic Ligands. Chemistry of Materials, 15(12). Link
-
Mashraqui, S. H., et al. (2007).[6] Synthesis of 2-[4-(bromomethyl)phenyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole. (Cited in Acta Cryst. E66). Link
-
Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry, 42B, 900-904. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate [organic-chemistry.org]
- 3. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. academics.su.edu.krd [academics.su.edu.krd]
- 6. {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to In Vitro Antimicrobial Screening of Novel Oxadiazole Amine Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) represents a formidable challenge to global public health, threatening to undermine decades of medical progress.[1] The diminishing efficacy of existing antibiotics has catalyzed an urgent search for new chemical entities with novel mechanisms of action.[1][2] Within this search, heterocyclic compounds have emerged as a particularly fruitful area of research due to their structural diversity and wide range of pharmacological activities.[2][3]
Among these, the 1,3,4-oxadiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with demonstrated antibacterial, antifungal, antitubercular, and antiviral activities.[4][5][6][7] The incorporation of an amine moiety into oxadiazole derivatives can further enhance their biological potential by modifying physicochemical properties like polarity and hydrogen bonding capacity, which are crucial for target interaction.[8] The proposed mechanisms of action for many oxadiazole derivatives include the inhibition of essential bacterial enzymes such as DNA gyrase, topoisomerase IV, and sterol 14α-demethylase, making them compelling candidates for development.[4][8][9][10]
This document provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the primary and secondary in vitro screening methods for evaluating the antimicrobial potential of novel oxadiazole amine derivatives. The protocols herein are grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and reliability.[11][12][13] We will proceed through a logical screening cascade, from initial qualitative detection of activity to quantitative assessment of potency and bactericidal effect.
The Antimicrobial Screening Cascade: A Strategic Workflow
A systematic approach is critical to efficiently screen a library of new chemical entities (NCEs). The workflow should logically progress from a broad, qualitative assessment to a more precise, quantitative evaluation. This cascade ensures that resources are focused on the most promising candidates.
Caption: A logical workflow for antimicrobial screening of novel compounds.
Protocol 1: Agar Well Diffusion for Primary Qualitative Screening
Principle and Scientific Rationale
The agar well diffusion method is a preliminary, high-throughput technique used to detect antimicrobial activity.[14][15] A standardized microbial inoculum is spread evenly across the surface of a Mueller-Hinton Agar (MHA) plate. Wells are then created in the agar, into which the test compounds are added. The compound diffuses outward from the well, creating a concentration gradient. If the compound is effective against the microorganism, a clear "zone of inhibition" (ZOI) will appear around the well where growth has been prevented.[16][17]
Expert Insight: This method is ideal for initial screening because it is cost-effective and can quickly identify hits from a large library of derivatives. The choice of solvent (typically Dimethyl Sulfoxide, DMSO) is critical. A solvent control well is mandatory to rule out any intrinsic antimicrobial activity of the solvent itself. MHA is the gold-standard medium as recommended by CLSI because of its batch-to-batch reproducibility and its composition, which minimizes interference with antimicrobial agents.[18]
Detailed Step-by-Step Protocol
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Sterilize by autoclaving and pour approximately 20-25 mL into sterile 100 mm Petri dishes on a level surface to ensure a uniform depth. Allow the agar to solidify completely.
-
Inoculum Preparation:
-
Aseptically select 3-5 isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.
-
Transfer the colonies into a tube of sterile saline or broth (e.g., Tryptic Soy Broth).
-
Incubate and/or vortex to create a smooth suspension. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[19]
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of a dry MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even, confluent growth (a "lawn").
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
-
Well Preparation and Compound Application:
-
Using a sterile cork borer (typically 6 mm in diameter), punch uniform wells into the inoculated agar plate.[17]
-
Prepare stock solutions of the oxadiazole amine derivatives in DMSO at a known concentration (e.g., 1 mg/mL).
-
Carefully pipette a fixed volume (e.g., 50 µL) of each test compound solution into a corresponding well.
-
Crucial Controls:
-
Positive Control: Pipette a standard antibiotic solution (e.g., Ciprofloxacin, 5 µg/mL) into one well.
-
Negative Control: Pipette the solvent (DMSO) alone into another well.[17]
-
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in an ambient air incubator.
-
Data Collection and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using a ruler or calipers.
-
The negative control (DMSO) should show no zone of inhibition. The positive control should show a clear, measurable zone.
-
Any zone of inhibition around a test compound well indicates antimicrobial activity. The larger the zone, the more potent the compound may be in this assay.
-
Data Presentation
Results should be recorded systematically for comparison.
| Compound ID | Concentration (µ g/well ) | S. aureus ZOI (mm) | E. coli ZOI (mm) | P. aeruginosa ZOI (mm) |
| OXA-Am-01 | 50 | 18 | 0 | 0 |
| OXA-Am-02 | 50 | 22 | 14 | 12 |
| OXA-Am-03 | 50 | 0 | 0 | 0 |
| Ciprofloxacin | 0.25 | 25 | 30 | 28 |
| DMSO | - | 0 | 0 | 0 |
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Principle and Scientific Rationale
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][20] The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.[19][20] This quantitative method involves preparing two-fold serial dilutions of the test compound in a 96-well microtiter plate and then inoculating each well with a standardized bacterial suspension.
Expert Insight: Adherence to CLSI guidelines (documents M07 and M100) is paramount for obtaining accurate and comparable data.[13][21] The use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) is specified because divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain antibiotics. The final inoculum density in each well must be precisely controlled to ~5 x 10⁵ CFU/mL, as a higher density can lead to falsely elevated MIC values.[9][19]
Caption: Workflow for preparing a serial dilution in a 96-well plate.
Detailed Step-by-Step Protocol
-
Plate Preparation:
-
Aseptically add 50 µL of CAMHB to all wells of a sterile 96-well U-bottom microtiter plate.
-
-
Compound Dilution:
-
Prepare a stock solution of the oxadiazole derivative in DMSO at a concentration 20-fold higher than the highest desired screening concentration.
-
In a separate "mother" plate or in tubes, create a 2X working solution of the compound by diluting the stock 1:10 in CAMHB. For example, to test up to 128 µg/mL, create a 256 µg/mL working solution.
-
Add 50 µL of the 2X working solution to the first column of the test plate (which already contains 50 µL of broth), bringing the total volume to 100 µL.
-
Using a multichannel pipette, perform a 1:2 serial dilution by transferring 50 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this process across the plate to column 10. Discard the final 50 µL from column 10.
-
Column 11 will serve as the growth control (no compound).
-
Column 12 will serve as the sterility control (no compound, no bacteria).
-
-
Inoculum Preparation and Inoculation:
-
Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in Protocol 1.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. This is the working inoculum.
-
Add 50 µL of this working inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.
-
The final volume in each well (1-11) is now 100 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.[9][19]
-
-
Incubation: Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading and Interpreting the MIC:
-
Visually inspect the plate. The sterility control (column 12) should be clear. The growth control (column 11) should be distinctly turbid.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[19][20] This can be aided by using a plate reader to measure optical density (OD₆₀₀) or by adding a viability indicator like resazurin.
-
Data Presentation
| Compound ID | Gram (+) S. aureus MIC (µg/mL) | Gram (+) MRSA MIC (µg/mL) | Gram (-) E. coli MIC (µg/mL) | Gram (-) P. aeruginosa MIC (µg/mL) |
| OXA-Am-01 | 8 | 16 | >128 | >128 |
| OXA-Am-02 | 4 | 4 | 32 | 64 |
| Ciprofloxacin | 0.5 | 1 | 0.015 | 0.25 |
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
Principle and Scientific Rationale
The MBC test is a secondary assay performed after an MIC is determined. It establishes the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[18][22] This test distinguishes between bacteriostatic agents (which inhibit growth) and bactericidal agents (which kill bacteria). This distinction is clinically important, as bactericidal agents are often preferred for treating severe infections, particularly in immunocompromised patients.
Expert Insight: The MBC is determined by subculturing the contents of the clear wells from the MIC assay onto an antibiotic-free agar medium.[23] The absence of growth on the subculture plate indicates that the bacteria in the corresponding well were killed, not merely inhibited. A compound is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ratio ≤ 4).
Detailed Step-by-Step Protocol
-
Select Wells for Subculture: Using the 96-well plate from the completed MIC assay, identify the well corresponding to the MIC value. Also select the wells from at least two higher concentrations.
-
Subculturing:
-
Thoroughly mix the contents of each selected well.
-
Aseptically withdraw a fixed volume (typically 10 µL or 100 µL) from the MIC well, and the more concentrated wells.[23]
-
Spot or spread the aliquot onto a quadrant of a fresh MHA plate. Be sure to label each quadrant clearly.
-
-
Incubation: Incubate the MHA plate at 35°C ± 2°C for 18-24 hours, or until growth is clearly visible in control spots.
-
Data Collection and Interpretation:
Data Presentation
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| OXA-Am-02 | S. aureus | 4 | 8 | 2 | Bactericidal |
| OXA-Am-02 | E. coli | 32 | >128 | >4 | Bacteriostatic |
References
-
University of Basrah. (n.d.). Lab Six: Minimum Bacteriocidal Concentration (MBC). College of Pharmacy. Retrieved from [Link]
-
Taraszkiewicz, A., Fijałkowski, K., & Płotka, M. (2022). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 27(15), 4909. Retrieved from [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
BMG LABTECH. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Jayachandran, E., et al. (2012). Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. Indian Journal of Pharmaceutical Sciences, 74(4), 335-340. Retrieved from [Link]
-
Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Retrieved from [Link]
- Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI.
-
Sharma, D., et al. (2022). 1,3,4-oxadiazole derivatives as potential antimicrobial agents. Archiv der Pharmazie, 355(12), e2200388. Retrieved from [Link]
- Sheergojrie, S. A., & Singh, N. (2020). Synthesis, Characterization And Study Of Oxadiazole Derivatives For Potent Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research.
-
Al-Warhi, T., et al. (2022). Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. RSC Advances, 12(28), 17871-17882. Retrieved from [Link]
- Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing. 27th Edition.
- Kumar, D., et al. (2022). Synthesis and Antimicrobial Screening of Some Substituted 1,3,4-Oxadiazole Derivatives.
-
U.S. Food and Drug Administration. (2026). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
- Clinical and Laboratory Standards Institute. (2024). CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition.
-
JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. Retrieved from [Link]
-
International Journal of Medical Sciences and Pharma Research. (n.d.). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. Retrieved from [Link]
-
CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Retrieved from [Link]
-
Prachi, P. (2026). Agar well diffusion method: Significance and symbolism. Retrieved from [Link]
-
Husain, A., et al. (2012). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 17(10), 11955-11967. Retrieved from [Link]
-
Küçükgüzel, I., et al. (2011). Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 654-661. Retrieved from [Link]
-
AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
Microbiology Info. (n.d.). Broth Microdilution. Retrieved from [Link]
-
Journal of Nanostructures. (2023). New Oxadiazole Derivatives with Ag NPs :Synthesis, Characterization and Antimicrobial Screening. Retrieved from [Link]
-
Bentham Science. (2018). New Oxadiazole Derivatives: Synthesis and Appraisal of Their Potential as Antimicrobial Agents. Retrieved from [Link]
-
PubMed. (2023). Recent Developments in the Antimicrobial Potential of Some Nitrogenous Heterocycles and their SAR Studies: A Review. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2022). Synthesis, Antimicrobial, Antiproliferative, and Docking Studies of 1,3,4-Oxadiazole Derivatives Containing Benzimidazole Scaffold. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). 1, 3, 4-Oxadiazole as antimicrobial agents: An overview. Retrieved from [Link]
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Application of 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine in Fluorescence Microscopy: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling a Novel Fluorophore for Cellular Imaging
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its desirable physicochemical properties, including high thermal stability and significant electron affinity.[1][2] Derivatives of this heterocycle have garnered substantial interest for their broad spectrum of biological activities and their applications as electron-transporting materials in organic light-emitting diodes (OLEDs).[1] A particularly compelling feature of 1,3,4-oxadiazole derivatives is their intrinsic fluorescence, often characterized by large Stokes shifts and environmental sensitivity, making them promising candidates for the development of novel fluorescent probes.[1][2]
This technical guide focuses on the application of a specific derivative, 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine, in the realm of fluorescence microscopy. While this compound has been identified as a key intermediate in the synthesis of fluorescent dyes and optical materials, its direct application as a cellular imaging agent remains an area of active exploration.[3] This document serves as a comprehensive resource, providing a theoretical framework, detailed protocols, and practical guidance for researchers seeking to harness the potential of this fluorophore for visualizing cellular structures and processes. We will delve into its anticipated photophysical properties based on the broader class of 2-amino-1,3,4-oxadiazole derivatives, and present adaptable protocols for its use in both live and fixed cell imaging, alongside methodologies for assessing its biocompatibility.
Anticipated Photophysical Properties and Rationale
Direct experimental data on the photophysical properties of 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine are not extensively published. However, based on the known characteristics of structurally related 2-amino-5-aryl-1,3,4-oxadiazole derivatives, we can infer a set of expected properties that provide a strong starting point for its application in fluorescence microscopy.
Key Predicted Characteristics:
-
Large Stokes Shift: A significant separation between the maximum excitation and emission wavelengths is a hallmark of many 1,3,4-oxadiazole-based fluorophores.[1] This is attributed to intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting oxadiazole ring upon photoexcitation. A large Stokes shift is highly advantageous in fluorescence microscopy as it minimizes self-quenching and reduces spectral crosstalk, leading to improved signal-to-noise ratios.
-
Environmental Sensitivity (Solvatochromism): The emission spectrum of 1,3,4-oxadiazole derivatives often exhibits a noticeable shift depending on the polarity of the surrounding solvent.[4][5] This solvatochromic behavior can be exploited to probe the microenvironment within cellular compartments. For instance, a blue shift in emission may be observed in nonpolar environments like lipid droplets, while a red shift might occur in more polar regions such as the cytoplasm.
-
Good Photostability: The aromatic and heterocyclic nature of the oxadiazole ring generally imparts good photostability to its derivatives, a critical attribute for withstanding the high-intensity light sources used in fluorescence microscopy and for enabling time-lapse imaging of dynamic cellular processes.[6]
-
Cell Permeability: The relatively small size and lipophilic character conferred by the tert-butylphenyl group suggest that 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine is likely to be cell-permeant, enabling the staining of intracellular structures in live cells.[7]
Table 1: Predicted Photophysical Properties of 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine
| Property | Predicted Characteristic | Rationale |
| Excitation Maximum (λex) | ~350 - 400 nm | Based on the absorption spectra of similar 2-amino-5-aryl-1,3,4-oxadiazoles. |
| Emission Maximum (λem) | ~450 - 550 nm | Dependent on solvent polarity due to anticipated solvatochromism.[4][5] |
| Stokes Shift | Large (> 50 nm) | A common feature of donor-acceptor oxadiazole systems.[1] |
| Quantum Yield (Φ) | Moderate to High | Influenced by the molecular rigidity and solvent environment. |
| Photostability | Good | Inherent property of the stable oxadiazole ring structure.[6] |
Experimental Protocols
The following protocols are designed to be adaptable and serve as a robust starting point for utilizing 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine in fluorescence microscopy. It is imperative for the user to experimentally determine the optimal staining concentrations, incubation times, and imaging parameters for their specific cell type and experimental setup.
Preparation of Stock Solution
The solubility of 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine should be empirically determined. Due to its aromatic nature, it is likely to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Protocol:
-
Weigh out a precise amount of 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine powder.
-
Dissolve the powder in high-quality, anhydrous DMSO to prepare a 1-10 mM stock solution.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Live-Cell Imaging Protocol
This protocol outlines the steps for staining living cells to visualize the intracellular distribution of 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine.
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or a custom set based on experimentally determined spectra)
Workflow Diagram:
Live-Cell Imaging Workflow
Protocol:
-
Cell Preparation: Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Staining Solution Preparation: Immediately before use, dilute the stock solution of 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine in pre-warmed complete cell culture medium to a final working concentration. A starting range of 1-10 µM is recommended for initial optimization.
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 15-60 minutes. The optimal incubation time should be determined empirically.
-
Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer to remove unbound probe and reduce background fluorescence.
-
Imaging: Mount the cells on the fluorescence microscope and image using the appropriate filter sets. It is advisable to start with a standard DAPI filter set (excitation ~365 nm, emission ~445 nm) and then optimize based on the observed signal. Acquire images promptly to minimize any potential cytotoxicity from prolonged dye exposure or phototoxicity from the imaging process.
Fixed-Cell Staining Protocol
This protocol is suitable for experiments where cellular structures need to be preserved and for co-staining with antibodies (immunofluorescence).
Materials:
-
Cultured cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1-0.5% Triton X-100 or Saponin in PBS (for permeabilization)
-
5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine stock solution (in DMSO)
-
PBS, pH 7.4
-
Mounting medium with an anti-fade reagent
Workflow Diagram:
Cytotoxicity Assay Workflow
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Compound Treatment: The following day, treat the cells with a serial dilution of 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine (e.g., from 0.1 µM to 100 µM). Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the cells for a period relevant to the intended imaging experiments (e.g., 24 hours).
-
Viability Assay: Perform a standard cell viability assay, such as the MTT or resazurin assay, following the manufacturer's instructions. [8][9]5. Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the cell viability as a percentage relative to the vehicle-only control. Determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Data Interpretation and Troubleshooting
-
Subcellular Localization: The staining pattern of 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine will provide insights into its subcellular localization. A diffuse cytoplasmic and nuclear staining might be observed. Due to its potential lipophilicity, accumulation in lipid droplets or other membranous organelles is also possible. Co-localization studies with organelle-specific markers will be necessary to definitively identify the stained compartments. [7]* High Background: If high background fluorescence is observed, consider reducing the staining concentration, decreasing the incubation time, or increasing the number and duration of the washing steps.
-
Weak Signal: A weak signal may be addressed by increasing the staining concentration or incubation time. Additionally, ensure that the correct filter sets are being used and that the excitation and emission wavelengths are optimized for the fluorophore.
-
Phototoxicity in Live-Cell Imaging: If cells show signs of stress or death during imaging (e.g., blebbing, detachment), reduce the excitation light intensity, decrease the exposure time, and/or reduce the frequency of image acquisition.
Conclusion and Future Directions
5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine represents a promising, yet underexplored, fluorescent probe for cellular imaging. Its structural similarity to other fluorescent 1,3,4-oxadiazole derivatives suggests it possesses favorable photophysical properties for fluorescence microscopy. The protocols provided in this guide offer a solid foundation for researchers to begin exploring its applications. Further characterization of its spectral properties, quantum yield, and photostability will be crucial for its full-fledged adoption as a standard cellular stain. Moreover, its potential for functionalization opens up exciting possibilities for developing targeted probes for specific cellular components or for sensing changes in the cellular microenvironment. As a Senior Application Scientist, I encourage the scientific community to investigate the potential of this and similar novel fluorophores to expand the toolkit available for unraveling the complexities of cellular biology.
References
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Horobin, R. W., & Stockert, J. C. (2013). Uptake and localisation of small-molecule fluorescent probes in living cells: a critical appraisal of QSAR models and a case study concerning probes for DNA and RNA. Histochemistry and cell biology, 139(5), 623–637. [Link]
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Maniyar, A. K., Nadaf, Y. F., Al-Asbahi, B. A., & Murugendrappa, M. V. (2024). Investigation on the Influence of Solvents Environment on the Optoelectronic Properties of the Fluorescent Probe 1,3,4-Oxadiazole Analogues: A Combined Theoretical and Experimental Study. Journal of Fluorescence. [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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U.S. National Library of Medicine. (n.d.). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Retrieved from [Link]
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Elmorsy, M. R., et al. (2025). Oxadiazole-Based Fluorescent Dyes: Photophysical Characterization and Dual Application in Latent Fingerprint Detection and Security Inks. Journal of Fluorescence, 35(4), 1-12. [Link]
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Request PDF. (n.d.). 1,3,4-Oxadiazole Derivatives. Optical Properties in Pure and Mixed Solvents. Retrieved from [Link]
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ResearchGate. (n.d.). Investigation on the Influence of Solvents Environment on the Optoelectronic Properties of the Fluorescent Probe 1,3,4-Oxadiazole Analogues: A Combined Theoretical and Experimental Study. Retrieved from [Link]
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YouTube. (2020, September 25). Cytotoxicity Assay. Retrieved from [Link]
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Kowada, T., et al. (2021). Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. STAR protocols, 2(1), 100342. [Link]
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ResearchGate. (n.d.). Photostability. The photostability of the fluorescent proteins and FRET-based pH sensors is compared to that of BCECF, a pH-sensitive fluorophore, during continuous illumination in a fluorescence microscope. Retrieved from [Link]
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Li, X., et al. (2022). A novel combined fluorescent probe staining method for circulating tumor cell identification. Annals of Translational Medicine, 10(1), 18. [Link]
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National Center for Biotechnology Information. (n.d.). Subcellular localised small molecule fluorescent probes to image mobile Zn2+. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Subcellular localised small molecule fluorescent probes to image mobile Zn2+. Retrieved from [Link]
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ResearchGate. (n.d.). Uptake, distribution, and accumulation of dyes and fluorescent probes within living cells. A structure-activity modelling approach. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Super-multiplexed fluorescence microscopy via photostability contrast. Retrieved from [Link]
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ACS Publications. (2020). Fluorescent Probes for Super-Resolution Microscopy of Lysosomes. ACS Omega, 5(42), 27151–27159. [Link]
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MySkinRecipes. (n.d.). 5-(4-(tert-Butyl)phenyl)-1,3,4-oxadiazol-2-amine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy. Retrieved from [Link]
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Zhang, Y., et al. (2019). A general fluorescent light-up probe for staining and quantifying protein. Methods, 165, 29-35. [Link]
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Ueno, T., et al. (2007). Design and Synthesis of Fluorescent Probes for Selective Detection of Highly Reactive Oxygen Species in Mitochondria of Living Cells. Journal of the American Chemical Society, 129(34), 10450–10459. [Link]
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Gate Scientific. (2020, December 23). Building a Fluorescent Cell Staining Protocol, Part 1. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Efficient fluorescence emission from protonated 1,3,4-oxadiazole derivatives with meta dimethylamino substitution. Retrieved from [Link]
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Salama, H. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 30. [Link]
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PubMed. (n.d.). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of 2-amino -5-phenyl-1,3,4- Oxadiazole Complexes with Selected Metal Ions. Retrieved from [Link]
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Asian Journal of Chemistry. (n.d.). Synthesis and Biological Evaluation of Schiff Bases of 2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole. Retrieved from [Link]
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MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]
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Indian Journal of Chemistry. (n.d.). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. Retrieved from [Link]
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IRIS. (n.d.). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine
Welcome to the dedicated technical support guide for the synthesis of 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are actively working with or seeking to optimize the synthesis of this and related 2-amino-1,3,4-oxadiazole scaffolds. These heterocyclic compounds are of significant interest in medicinal chemistry and material science.[1]
This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve reaction yields and purity.
Synthetic Overview
The synthesis of 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine typically proceeds through a multi-step sequence starting from 4-tert-butylbenzoic acid. A common and effective route involves the conversion of the carboxylic acid to an acyl hydrazide, which is then cyclized to form the desired 2-amino-1,3,4-oxadiazole ring.
General Synthetic Pathway
A widely adopted method for constructing the 2-amino-1,3,4-oxadiazole core involves the reaction of an acyl hydrazide with cyanogen bromide.[2] This approach is often favored for its reliability and applicability to a range of aryl acid hydrazides.[2]
Caption: General synthetic scheme for 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.
Q1: My overall yield is consistently low. Where should I start troubleshooting?
Low overall yield can be attributed to inefficiencies at multiple stages of the synthesis. A systematic approach is crucial for identifying the bottleneck.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low reaction yield.
Detailed Causal Analysis:
-
Purity of Starting Materials: Impurities in 4-tert-butylbenzoic acid can interfere with the formation of the acyl chloride. Ensure the starting material is dry, as moisture will readily quench thionyl chloride.
-
Step 1: Acyl Chloride Formation: Incomplete conversion of the carboxylic acid to the acyl chloride is a common issue. This can be due to insufficient thionyl chloride or deactivation by moisture. The use of a catalytic amount of N,N-Dimethylformamide (DMF) is recommended.[3]
-
Step 2: Hydrazide Formation: The reaction of 4-tert-butylbenzoyl chloride with hydrazine is highly exothermic. Uncontrolled temperature can lead to side reactions. Slow, controlled addition of the acyl chloride to a solution of hydrazine hydrate is critical.[4]
-
Step 3: Oxidative Cyclization: The final cyclization step is often the most challenging. The reactivity of cyanogen bromide can be variable, and side reactions are possible. The pH of the reaction mixture during workup is also crucial for product isolation.[2]
Q2: I am observing significant impurity formation in the final product. What are the likely side products?
Impurity profiles can provide valuable clues about where the synthesis is failing.
Potential Side Products and Their Origins:
| Impurity | Potential Origin | Mitigation Strategy |
| Unreacted 4-tert-butylbenzohydrazide | Incomplete cyclization reaction. | Increase reaction time, ensure the quality of the cyclizing agent (e.g., CNBr), or consider alternative cyclization methods. |
| 1,2-Di(4-tert-butylbenzoyl)hydrazine | Reaction of the hydrazide with unreacted acyl chloride from the previous step. | Ensure complete consumption or removal of 4-tert-butylbenzoyl chloride before proceeding with the next step. |
| Triazole or Triazolone derivatives | In some oxidative cyclization methods, the amino group can compete with the oxygen atom during ring closure, leading to triazole byproducts.[5] | While less common with the CNBr method, careful control of reaction conditions is key. Alternative methods using iodine-mediated cyclization have shown high selectivity for the oxadiazole.[6][7] |
Q3: The cyclization of 4-tert-butylbenzohydrazide with cyanogen bromide is not proceeding to completion. How can I optimize this step?
The reaction of an acyl hydrazide with cyanogen bromide is a well-established method for the synthesis of 2-amino-1,3,4-oxadiazoles.[2] However, several factors can influence its efficiency.
-
Reagent Quality: Cyanogen bromide is moisture-sensitive and can degrade over time. Use a fresh, high-purity reagent.
-
Solvent: The reaction is typically performed in a protic solvent like methanol or ethanol.[2] Ensure the solvent is anhydrous if side reactions with water are a concern.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Optimization of the reaction temperature (e.g., reflux) may be necessary.
-
pH Control: After the reaction is complete, adjusting the pH is critical for precipitating the product. Typically, the reaction mixture is made basic (e.g., with ammonium hydroxide or sodium hydroxide) to isolate the free amine.[2] Careful, stepwise adjustment of the pH can improve the purity and yield of the precipitated solid.
Alternative Cyclization Strategies
If the cyanogen bromide method proves problematic, several alternative strategies for the synthesis of 2-amino-1,3,4-oxadiazoles have been reported, which may offer milder conditions or improved yields.
-
Iodine-Mediated Oxidative Cyclization: This method involves the condensation of semicarbazide with an aldehyde, followed by an iodine-mediated oxidative C-O bond formation.[1][6] This approach is often high-yielding and avoids harsh reagents.[1]
-
Cyclodesulfurization of Acylthiosemicarbazides: This two-step, one-pot procedure involves the initial formation of an acylthiosemicarbazide, which is then cyclized using reagents like tosyl chloride/pyridine.[8] This method has been shown to be highly efficient for a variety of 5-alkyl- and 5-aryl-2-amino-1,3,4-oxadiazoles.[8]
-
Coupling Reagents: Reagents commonly used in peptide synthesis, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), have been successfully employed for the cyclodesulfurization of thiosemicarbazides to form 2-amino-1,3,4-oxadiazoles under mild conditions.[9]
Frequently Asked Questions (FAQs)
Q: What is the best way to purify the final product, 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine?
A: The crude product obtained after precipitation is often purified by recrystallization.[2] Suitable solvents for recrystallization include methanol, ethanol, or isopropyl alcohol.[2] If significant impurities persist, column chromatography on silica gel may be necessary. A common eluent system is a mixture of ethyl acetate and petroleum ether or hexane.[5][7]
Q: Can I use 4-tert-butylbenzoic acid directly in the cyclization step?
A: Direct conversion of a carboxylic acid to a 2-amino-1,3,4-oxadiazole is not a standard, high-yielding procedure. The carboxylic acid must first be activated, typically by conversion to an acyl chloride or by using coupling agents, to facilitate the reaction with a hydrazine derivative.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes, several reagents used in this synthesis require careful handling:
-
Thionyl Chloride: Corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[3]
-
Hydrazine Hydrate: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Cyanogen Bromide: Highly toxic and volatile. It should only be handled in a fume hood by trained personnel with appropriate PPE.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-tert-Butylbenzoyl Chloride[3]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-tert-butylbenzoic acid (1.0 eq).
-
Add thionyl chloride (1.5-2.0 eq) slowly to the flask.
-
Add a catalytic amount of DMF (e.g., 2-3 drops).
-
Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, or until the evolution of gas ceases and all the solid has dissolved.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-tert-butylbenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
Protocol 2: Synthesis of 4-tert-Butylbenzohydrazide[4]
-
In a flask, dissolve hydrazine hydrate (1.2 eq) in a suitable solvent such as methanol.
-
Cool the solution in an ice bath.
-
Slowly add the crude 4-tert-butylbenzoyl chloride (1.0 eq) from the previous step to the cooled hydrazine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The product will precipitate from the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 3: Synthesis of 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine[2]
-
Dissolve 4-tert-butylbenzohydrazide (1.0 eq) in methanol.
-
To this solution, add a solution of cyanogen bromide (1.1 eq) in methanol.
-
Stir the reaction mixture at room temperature or gentle reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Add a basic aqueous solution (e.g., 10% sodium hydroxide or ammonium hydroxide) to the residue until the pH is approximately 5-6 to precipitate the product.[2]
-
Collect the white solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like methanol or isopropyl alcohol.[2]
References
-
Niu, P., Kang, J., Tian, X., Song, L., Liu, H., Wu, J., Yu, W., & Chang, J. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018–1024. [Link]
- Various Authors. (n.d.). Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. Various Publications.
- Boger, D. L., et al. (n.d.). Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. Publication details not fully specified in search results.
-
Niu, P., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry. [Link]
-
Li, Y., et al. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules, 24(8), 1565. [Link]
- CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride. (2011).
- CN105294386A - Synthesis method of p-tert-butyl benzyl chloride. (2016).
- Niu, P., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I 2 -Mediated Oxidative C–O/C–S Bond Formation.
- US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. (1959).
-
Khan, K. M., et al. (2018). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 23(11), 2949. [Link]
-
Kim, H. J., et al. (2011). {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol. Acta Crystallographica Section E: Structure Reports Online, 67(1), o251. [Link]
- Royal Society of Chemistry. (n.d.). Acyl Hydrazides as Peptoid Sub-monomers. Royal Society of Chemistry.
- Niu, P., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2‑Mediated Oxidative C−O/C−S Bond Formation.
- Moeller, K. D. (2013). Oxidative Cyclization Reactions: Controlling the Course of a Radical Cation-Derived Reaction with the Use of a Second Intramolecular Nucleophile.
-
PureSynth. (n.d.). 4-Tert-Butylbenzohydrazide 98.0%(GC). PureSynth. [Link]
- Murthy, A., Varala, R., & Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
- Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(38), 7645-7650.
- Neda, I., et al. (n.d.). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)
- Smith, A. M. R., & Boddy, C. N. (2016). An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof. Organic & Biomolecular Chemistry, 14(43), 10188-10200.
- ResearchGate. (n.d.). Reaction with other functionalized amines and hydrazines.
- Meo, P. L., et al. (2022). A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. Arkivoc, 2022(2), 1-14.
- ACS Omega. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.
- Offord, R. E. (1972). The possible use of cyanogen bromide fragments in the semisynthesis of proteins and polypeptides. Biochemical Journal, 129(2), 499–501.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
- US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. (1964).
- Science.gov. (n.d.).
- EP0134070A2 - Improved cyanogen bromide cleavage of peptides. (1985).
- Kornicka, A., & Foks, H. (n.d.).
- KnightScholar. (2023).
- Chiba, S., et al. (2017).
Sources
- 1. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]
- 2. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
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- 4. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
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- 9. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Purification of tert-Butylphenyl Oxadiazole Derivatives
Case ID: REC-OXD-TBU-001 Status: Active Topic: Recrystallization Solvent Systems & Troubleshooting Applicable Compounds: 2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole (PBD), OXD-7, and related 2,5-disubstituted 1,3,4-oxadiazoles.
Core Technical Directive: Solvent Selection Logic
The purification of tert-butylphenyl oxadiazole derivatives requires balancing two competing molecular characteristics:
-
The Oxadiazole Core: A polar, electron-deficient 5-membered ring (1,3,4- or 1,2,4-isomer) that accepts hydrogen bonds.
-
The tert-Butylphenyl Moiety: A bulky, lipophilic group that disrupts tight crystal packing and significantly increases solubility in non-polar organic solvents.
Unlike planar aromatics (e.g., anthracene), the tert-butyl group introduces steric bulk that can inhibit
Recommended Solvent Systems
| System Type | Solvent(s) | Polarity Index | Application Context |
| Primary (Standard) | Ethanol (95% or Absolute) | 5.2 | Best Starting Point. The tert-butyl group provides enough lipophilicity to dissolve in hot ethanol, while the cooling differential is usually sufficient to force precipitation. |
| Binary (Polar) | Ethanol / Water | Mix | High Purity Requirements. Water acts as a strong anti-solvent. Ideal for removing polar byproducts (unreacted hydrazides). |
| Binary (Non-Polar) | Toluene / Hexane | 2.4 / 0.1 | For Highly Lipophilic Analogs. If the derivative is too insoluble in ethanol, dissolve in minimum hot toluene and add warm hexane to turbidity. |
| Scavenger | Acetonitrile | 5.8 | Specific Impurity Removal. Useful if the crude contains significant oily oligomers; oxadiazoles often crystallize well from MeCN upon cooling. |
Standard Operating Procedure (SOP): Binary Recrystallization
Protocol ID: SOP-OXD-ETH-H2O Target: >99.5% Purity (HPLC)
Phase 1: Dissolution
-
Place the crude tert-butylphenyl oxadiazole derivative in an Erlenmeyer flask.
-
Add Ethanol (approx. 5–7 mL per gram of solid) and add a magnetic stir bar.
-
Heat to reflux (
) on a hot plate/block. -
Critical Step: If the solid does not dissolve completely, add hot ethanol in 1 mL increments. Do not overdose solvent.
-
Note: If the solution is colored (yellow/brown) but the product should be white (common for PBD), add activated charcoal (1% w/w), reflux for 5 mins, and filter hot through Celite.
-
Phase 2: Nucleation & Growth
-
Remove from heat.[1][2][3] While still near boiling, add deionized water dropwise.
-
Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.
-
Add 2–3 drops of hot ethanol to clear the solution (restore transparency).
-
Insulate the flask with a beaker or towel to ensure slow cooling. Rapid cooling promotes oiling out.
-
Allow to reach room temperature undisturbed (approx. 2–3 hours).
-
Cool further in an ice bath (
) for 30 minutes to maximize yield.
Phase 3: Isolation
-
Filter via vacuum filtration (Buchner funnel).
-
Wash the cake with cold 50% Ethanol/Water solution.
-
Dry in a vacuum oven at
overnight. Caution: Check MP before setting oven temp; some derivatives have MPs .
Workflow Visualization
Figure 1: Standard Recrystallization Workflow for Oxadiazole Derivatives.
Troubleshooting Guide
Issue: Oiling Out (Liquid-Liquid Phase Separation)
Symptom: As the solution cools, oily droplets form at the bottom or suspended in the solvent instead of crystals.[4][5] Root Cause: The melting point of the solvated compound is lower than the temperature at which saturation occurs.[1] This is extremely common with tert-butyl derivatives due to their conformational flexibility.
Corrective Actions:
-
The "Re-Heat" Method: Re-heat the mixture until the oil dissolves.[1] Add a small excess of the good solvent (Ethanol). Cool much more slowly (wrap flask in foil/cotton).
-
Seeding (Critical): At the first sign of cloudiness (or slightly before), add a tiny crystal of pure product. This provides a template for the lattice, bypassing the amorphous oil phase.
-
Trituration: If the oil solidifies into a glass, decant the solvent. Add a small amount of cold diethyl ether or hexanes and scratch the oil with a glass rod to induce crystallization.
Issue: No Precipitation
Symptom: Solution remains clear even at
Corrective Actions:
-
Evaporation: Boil off 20–30% of the solvent volume.
-
Ice/Salt Bath: Lower temperature to
. -
Scratching: Vigorously scratch the inner glass wall of the flask with a glass rod. The micro-glass shards act as nucleation sites.
Troubleshooting Logic Tree
Figure 2: Decision Matrix for Crystallization Failures.
Frequently Asked Questions (FAQs)
Q: Why does my PBD product turn yellow after recrystallization? A: Yellowing often indicates the presence of unreacted hydrazine or oxidation byproducts. If simple recrystallization doesn't remove it, perform a hot filtration with activated charcoal in ethanol. If the color persists, check if the compound itself has intrinsic fluorescence or solvatochromism (common in oxadiazoles), but pure PBD should be white/colorless crystalline powder.
Q: Can I use Acetone? A: Acetone is generally too good a solvent for tert-butylphenyl oxadiazoles. The solubility is often too high even at cold temperatures to get a good yield. It is better used as a cleaning solvent for glassware than for crystallization, unless mixed with a large volume of water (which risks oiling out).
Q: My crystals are solvates. How do I remove the solvent?
A: Oxadiazoles can form channel solvates. To remove trapped solvent, dry the crystals under high vacuum (<10 mbar) at a temperature
References
-
BenchChem. (2025).[1] Technical Support Center: Optimization of Recrystallization for High Purity 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde.Link
-
Sigma-Aldrich. (n.d.).[6] Product Specification: 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole (Butyl-PBD).[7][8]Link
-
Piao, Z. et al. (2024). Measurement and Model Evaluation of Solubility of 2-(4-tert-Butylphenyl)-5-(4-biphenyl)-1,3,4-oxadiazole in Different Organic Solvents. ResearchGate. Link
-
Royal Society of Chemistry. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm. Link
-
PubChem. (n.d.). Compound Summary: 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole.[6][7][9] National Library of Medicine. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. Butyl PBD - Wikipedia [en.wikipedia.org]
- 7. 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole | C24H22N2O | CID 84782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. chemimpex.com [chemimpex.com]
Minimizing side reactions during oxadiazole ring closure
Technical Support Center: Oxadiazole Synthesis Optimization
Introduction
Welcome to the Technical Support Center. This guide addresses the critical stability and selectivity challenges inherent in synthesizing 1,2,4- and 1,3,4-oxadiazole scaffolds. These rings are bioisosteres of esters and amides, crucial in drug discovery, yet their synthesis is often plagued by regioisomeric scrambling, incomplete cyclization, and thermal rearrangements.
This document is structured as a dynamic troubleshooting database, prioritizing causal analysis and self-validating protocols over generic recipes.
Module 1: 1,2,4-Oxadiazole Synthesis (Amidoxime Route)
The Core Challenge: The reaction between an amidoxime and an acylating agent (acid chloride/ester) is kinetically controlled. The nucleophilic competition between the amidoxime oxygen (desired) and nitrogen (undesired) dictates the yield.[1]
Diagnostic Workflow: 1,2,4-Oxadiazole Formation
Caption: Divergent pathways in amidoxime acylation. Controlling the O- vs. N-acylation node is critical for purity.
Troubleshooting Guide: Amidoxime Route
Q1: I observe a significant amount of starting amidoxime after the reaction, even though the acyl chloride was consumed. What happened? A: You likely encountered O-acylamidoxime hydrolysis .[1][2] The intermediate O-acylamidoxime is moisture-sensitive.[1] If the cyclization step (ring closure) is too slow or if you perform an aqueous workup before cyclization is complete, the intermediate hydrolyzes back to the amidoxime and the corresponding acid [1, 9].
-
Solution: Ensure the reaction mixture is strictly anhydrous during the acylation phase. Monitor the disappearance of the O-acyl intermediate by TLC/LCMS before adding water. If using a two-step protocol, do not isolate the O-acyl intermediate; proceed directly to cyclization (e.g., heating in toluene or adding TBAF).[1]
Q2: My LCMS shows the correct mass, but the NMR indicates a mixture of isomers. Is this N-acylation? A: Yes, this is the classic Regioisomer Trap . Amidoximes have two nucleophilic sites: the oxime oxygen and the amine nitrogen. While O-acylation leads to the desired 1,2,4-oxadiazole, N-acylation can lead to acyclic impurities or, under forcing conditions, different heterocyclic isomers [2].[3]
-
Solution: Switch to a Superbase System (NaOH/DMSO) .[1][2][3][4] Research indicates that using NaOH in DMSO at room temperature strongly favors O-acylation due to the specific solvation effects on the amidoximate anion, suppressing N-acylation and allowing one-pot cyclization [2, 9].[1]
Q3: The product purity degrades upon storage or column chromatography. Why? A: Your compound may be undergoing a Boulton-Katritzky Rearrangement (BKR) .[1][2] This thermal rearrangement is common in 3,5-disubstituted 1,2,4-oxadiazoles, especially those with nucleophilic side chains.[1] The ring opens and recyclizes to a thermodynamically more stable isomer (e.g., a furazan or a different oxadiazole) [1, 3].
-
Solution: Avoid acidic silica gel. Use neutral alumina for purification or add 1% triethylamine to the eluent. Store the compound at -20°C.
Module 2: 1,3,4-Oxadiazole Synthesis (Hydrazide Route)
The Core Challenge: Converting diacylhydrazines to 1,3,4-oxadiazoles requires dehydration. Harsh dehydrating agents (POCl3, SOCl2) often cause charring or functional group incompatibility.
Comparative Analysis: Dehydrating Agents
| Reagent | Mechanism | Pros | Cons | Best For |
| POCl3 | Chlorimidate intermediate | High reactivity, low cost | Harsh, incompatible with acid-labile groups, difficult workup | Simple aryl/alkyl substrates |
| Burgess Reagent | Intramolecular elimination | Mild, neutral conditions | Expensive, sensitive to moisture, difficult to remove byproducts | Complex substrates, late-stage functionalization |
| T3P (Propylphosphonic anhydride) | Activation of carbonyl oxygen | Green, non-toxic, easy workup (water soluble) | Slower reaction rate for sterically hindered substrates | Scale-up, pharma-grade synthesis |
| I2 / K2CO3 | Oxidative cyclization (from hydrazones) | Metal-free, mild | Requires hydrazone precursor (not hydrazine), Iodine waste | Oxidative synthesis from aldehydes |
Troubleshooting Guide: Hydrazide Route
Q4: Using POCl3 gave me a black tar. How can I get a cleaner reaction? A: POCl3 is a brute-force reagent.[1] The "tar" is likely polymerized side products resulting from high temperatures.
-
Solution: Switch to T3P (Propylphosphonic anhydride) in ethyl acetate or DMF.[1] T3P acts as a mild coupling and cyclodehydrating agent in one pot. It requires a base (Et3N or DIPEA) but operates without generating strong mineral acids [4, 5].[1]
Q5: I am trying to synthesize a 2-amino-1,3,4-oxadiazole, but I isolated a thiadiazole instead. Why? A: This occurs if you are using thiosemicarbazide precursors or Lawesson's reagent. The sulfur atom is a better nucleophile than oxygen in certain cyclization manifolds, leading to 2-amino-1,3,4-thiadiazoles as the major product [10].[1]
-
Solution: If using a semicarbazide route, ensure you are using an oxidative cyclization method (e.g., I2/K2CO3) that favors the oxadiazole, or strictly avoid sulfur sources if the oxygen congener is required.
Module 3: Validated Experimental Protocols
Protocol A: One-Pot 1,2,4-Oxadiazole Synthesis (Superbase Method)
Best for: Minimizing N-acylation and avoiding isolation of unstable intermediates.[1][4]
-
Preparation: To a suspension of powdered NaOH (2.0 equiv) in anhydrous DMSO (0.5 M concentration relative to amidoxime), add the Amidoxime (1.0 equiv). Stir for 10 min at Room Temperature (RT).
-
Coupling: Add the Carboxylic Acid Ester (1.2 equiv) in one portion.
-
Reaction: Stir vigorously at RT.
-
Workup: Pour the mixture into ice-water.
-
Validation: Check 13C NMR. C3 and C5 carbons in 1,2,4-oxadiazoles appear at distinct shifts (approx. 167–176 ppm), whereas N-acyl isomers or acyclic byproducts will lack this signature [2, 9].[1]
Protocol B: T3P-Mediated 1,3,4-Oxadiazole Synthesis
Best for: Acid-sensitive substrates and scalable purity.[1]
-
Coupling: Dissolve Carboxylic Acid (1.0 equiv) and Acyl Hydrazide (1.0 equiv) in Ethyl Acetate or DMF (0.2 M).
-
Activation: Add DIPEA (3.0 equiv) followed by T3P (50% w/w in EtOAc, 2.0 equiv).
-
Cyclization: Heat the mixture to 80°C (reflux if EtOAc) for 3–12 hours.
-
Note: T3P facilitates both the initial hydrazide formation (if starting from acid + hydrazine) and the subsequent cyclodehydration [4, 5].
-
-
Workup: Cool to RT. Wash with water, saturated NaHCO3, and brine. The T3P byproducts are water-soluble, simplifying purification.
Module 4: Mechanism & Logic Visualization
Pathway: T3P Mediated Cyclodehydration[1][6]
Caption: T3P activates the carbonyl oxygen, turning it into a good leaving group (phosphonate salt) under mild conditions.[1]
References
-
BenchChem Tech Support. Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. 2
-
BenchChem Tech Support. Dealing with regioisomer formation in 1,2,4-oxadiazole synthesis. 3
-
Pace, A., et al. Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity.
-
Sreenivasulu, R., et al. T3P as an Efficient Cyclodehydration Reagent for the One-Pot Synthesis of 2-Amino-1,3,4-oxadiazoles. 7[1]
-
Tantak, M.P., et al. Bisindole-oxadiazole hybrids, T3P® -mediated synthesis. 8[1]
-
Baykov, S.V., et al. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. 9
-
Otterbein University. Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis. 11[1]
-
BenchChem Tech Support. A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles. 4
-
The Open Medicinal Chemistry Journal. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives. 5
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bisindole-oxadiazole hybrids, T3P® -mediated synthesis, and appraisal of their apoptotic, antimetastatic, and computational Bcl-2 binding potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
Troubleshooting low fluorescence intensity in oxadiazole derivatives
Welcome to the technical support center for oxadiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the fluorescence properties of these versatile compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying rationale to empower you to diagnose and solve complex fluorescence issues.
Section 1: Fundamental Questions & Initial Diagnosis
This section addresses the most common and critical initial observations. A systematic approach at this stage can rapidly identify the root cause of the problem.
Q1: I've synthesized my oxadiazole derivative, but it shows absolutely no fluorescence. Where do I start?
A complete lack of signal is alarming but often points to a fundamental issue. We must first validate the compound's integrity and the measurement conditions.
Causality: Fluorescence is a multi-step process: absorption of a photon followed by emission. A failure can occur at either step. The issue could be an incorrect molecular structure, severe quenching conditions, or improper instrument settings.
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for zero fluorescence.
Step-by-Step Protocol:
-
Instrument Verification: First, rule out the simplest error. Confirm your spectrofluorometer's excitation wavelength is appropriate for your compound's absorption maximum. Ensure the emission detector is scanning a wide range and that the detector gain is set sufficiently high.[1]
-
Structural Confirmation: An incorrect structure is a common pitfall. Verify the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[2][3] Ensure the expected oxadiazole ring and substituent groups are present.
-
Solvent Test: The local environment profoundly impacts fluorescence.[4][5] Many oxadiazoles are quenched in polar protic solvents (e.g., ethanol, water). Dissolve a small amount of your compound in a non-polar, aprotic solvent like toluene or tetrahydrofuran (THF) and re-measure.[1] If fluorescence appears, the initial issue was solvent-induced quenching.
-
Purity Assessment: Fluorescent or non-fluorescent impurities from synthesis can drastically alter results.[6][7] A common source of error is the presence of unreacted starting materials or byproducts.[8] Run a High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to check for a single, clean spot. If impurities are detected, repurify the compound.
Section 2: Low Fluorescence Intensity & Environmental Factors
Your compound fluoresces, but the signal is weaker than expected. This points towards efficiency problems, where non-radiative decay pathways are outcompeting photon emission.
Q2: My compound's fluorescence is very weak. How can I determine if the solvent is the problem?
Causality: Oxadiazole derivatives, particularly those with donor-acceptor (D-A) structures, can exhibit significant solvatochromism.[9][10] In polar solvents, the excited state can be stabilized, but this can also promote non-radiative decay pathways like Twisted Intramolecular Charge Transfer (TICT), which quenches fluorescence.[11][12][13] The 1,3,4-oxadiazole ring itself is a strong electron-accepting unit.[5]
Experimental Protocol: Solvatochromism Study
-
Solvent Selection: Prepare a set of solvents with a wide range of polarities (see table below). Ensure all solvents are of spectroscopic grade.
-
Stock Solution: Prepare a concentrated stock solution of your oxadiazole in a good, non-polar solvent (e.g., 1 mM in THF). This minimizes weighing errors.
-
Serial Dilution: Create a series of dilute solutions (e.g., 10 µM) in each of the selected solvents. Ensure the final absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[14]
-
Measurement: For each solution, measure the UV-Vis absorption spectrum to find the absorption maximum (λ_abs) and the fluorescence emission spectrum (exciting at λ_abs) to find the emission maximum (λ_em).
-
Data Analysis: Plot the Stokes shift (difference in energy between λ_abs and λ_em) against the solvent polarity parameter, E_T(30). A strong positive correlation indicates significant intramolecular charge transfer (ICT) character and a high sensitivity to the environment.[9][10]
Data Presentation: Solvent Properties Table
| Solvent | Polarity (E_T(30) kcal/mol) | Type | Expected Effect on D-A Oxadiazoles |
| Toluene | 33.9 | Non-polar, Aprotic | High fluorescence, blue-shifted emission |
| Tetrahydrofuran (THF) | 37.4 | Moderately Polar, Aprotic | Good fluorescence, moderate emission wavelength |
| Dichloromethane (DCM) | 40.7 | Polar, Aprotic | Variable fluorescence, may see red-shift |
| Acetonitrile | 45.6 | Polar, Aprotic | Often lower fluorescence, significant red-shift |
| Dimethyl Sulfoxide (DMSO) | 45.1 | Polar, Aprotic | Often lower fluorescence, significant red-shift[9] |
| Ethanol | 51.9 | Polar, Protic | Potential for severe quenching via H-bonding |
| Water | 63.1 | High-Polarity, Protic | Often complete quenching |
This table provides a general guideline; specific effects are highly structure-dependent.
Q3: My fluorescence intensity decreases as I increase the concentration. What is happening?
Causality: This is a classic sign of Aggregation-Caused Quenching (ACQ) .[15][16] At higher concentrations, planar aromatic molecules like many oxadiazole derivatives tend to stack (form H-aggregates) through π-π interactions. This aggregation creates non-radiative decay pathways, effectively quenching the fluorescence of the solution.[15][17]
Experimental Protocol: Concentration-Dependent Fluorescence Study
-
Prepare a Range of Concentrations: Using a validated stock solution, prepare a series of samples in a single, appropriate solvent (e.g., THF) ranging from very dilute (~10⁻⁷ M) to more concentrated (~10⁻³ M).
-
Measure Fluorescence: Record the fluorescence intensity for each sample under identical instrument settings.
-
Plot Data: Plot the fluorescence intensity versus concentration. In a classic ACQ scenario, the intensity will initially increase linearly with concentration and then plateau or decrease at higher concentrations.[15]
Sources
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- 2. Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation on the Influence of Solvents Environment on the Optoelectronic Properties of the Fluorescent Probe 1,3,4-Oxadiazole Analogues: A Combined Theoretical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxadiazole-Based Fluorescent Dyes: Photophysical Characterization and Dual Application in Latent Fingerprint Detection and Security Inks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photophysics of fluorescent nanoparticles based on organic dyes – challenges and design principles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. scispace.com [scispace.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Controllable molecular aggregation and fluorescence properties of 1,3,4-oxadiazole derivatives - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02445E [pubs.rsc.org]
- 16. From aggregation-caused quenching luminogens to solid fluorescent materials - Advanced Science News [advancedsciencenews.com]
- 17. researchgate.net [researchgate.net]
Enhancing thermal stability of 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine
Technical Support Center: Thermal Stability Enhancement Ticket ID: OXD-TB-542 Subject: Enhancing Thermal Stability of 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Advanced Materials Support Hub.
You are working with 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine (hereafter referred to as
This molecule possesses a "Jekyll and Hyde" thermal profile. The 1,3,4-oxadiazole ring itself is intrinsically thermally robust (often stable >300°C) due to its aromaticity and electron-deficiency. However, the primary amine (-NH2) at the C2 position is a liability; it is susceptible to oxidative degradation, nucleophilic attacks, and sublimation before melting, which compromises the material's integrity in high-temperature applications like OLED fabrication or melt-processing.
This guide provides three validated workflows to enhance its thermal stability: Diagnostic Profiling , Chemical Derivatization , and Coordination Stabilization .
Module 1: Diagnostic & Baseline Analysis
Before attempting stabilization, you must distinguish between physical instability (sublimation, phase transition) and chemical decomposition.
Protocol 1.1: Differential Thermal Profiling (TGA/DSC)
Objective: Determine the onset of degradation (
Reagents & Equipment:
-
Thermogravimetric Analyzer (TGA)[1]
-
Differential Scanning Calorimeter (DSC)[2]
-
High-purity Nitrogen (99.999%) and Synthetic Air.
Step-by-Step Workflow:
-
Baseline Correction: Run an empty alumina pan to subtract buoyancy effects.
-
Sample Prep: Load 5–10 mg of dried
-Bu-OXD-NH2. ( Critical: Ensure sample is dried at 60°C under vacuum for 4h to remove solvates, which mimic early degradation). -
Inert Run (
): Ramp from 25°C to 600°C at 10°C/min.-
Target: 5% weight loss temperature (
).[3]
-
-
Oxidative Run (Air): Repeat in synthetic air.
-
Analysis: If
in air is significantly lower (>50°C) than in , your instability is oxidative (amine oxidation). If they are similar, it is thermal cleavage .
-
-
Isothermal Stress Test: Hold sample at (
- 10°C) for 60 minutes.-
Result: Weight loss >1% indicates sublimation.
-
Data Interpretation Table:
| Observation (TGA/DSC) | Diagnosis | Recommended Action |
| Sharp endotherm + No mass loss | Clean Melting | Material is stable; no action needed. |
| Mass loss before melting | Solvate/Moisture or Sublimation | Dry sample; Check crystal lattice (See Module 3). |
| Exotherm before melting | Amine Oxidation/Crosslinking | Must derivatize (See Module 2). |
| Oxidative Instability | Cap the amine (Amide/Imide formation). |
Module 2: Chemical Stabilization Strategies
The free amine is the "weak link." To achieve high thermal stability (e.g., for polymerization or electronics), you must covalently modify this group.
Strategy 2.1: Imide Formation (The High-Performance Route)
Converting the amine into an imide or incorporating it into a polyimide backbone is the gold standard for raising
Mechanism: The electron-withdrawing oxadiazole ring stabilizes the imide bond, preventing retro-reaction.
Workflow Visualization:
Caption: Conversion of the thermally sensitive amine into a hyper-stable imide structure.
Protocol:
-
Dissolve
-Bu-OXD-NH2 in NMP (N-methyl-2-pyrrolidone). -
Add stoichiometric amount of pyromellitic dianhydride (PMDA).
-
Stir at Room Temp for 4h to form poly(amic acid).
-
Chemical Imidization: Add Acetic Anhydride/Pyridine (1:1) and heat to 80°C for 2h.
-
Precipitate in methanol.
Strategy 2.2: Schiff Base/Azo-Bridging
If polymerization is not desired, convert the amine to a Schiff base or azo-linkage. This extends conjugation (better optical properties) and removes the oxidizable N-H bonds.
-
Reaction: Condense
-Bu-OXD-NH2 with an aromatic aldehyde (e.g., benzaldehyde). -
Benefit: Removes H-bonding capability that leads to moisture uptake, a precursor to hydrolytic thermal degradation [2].
Module 3: Physical Stabilization (Metal Coordination)
If you cannot alter the covalent structure, use Coordination Chemistry . 1,3,4-oxadiazoles are excellent ligands. Coordinating the nitrogen atoms to a transition metal (Zn, Cu, Ni) locks the molecule in a rigid lattice, significantly raising decomposition temperature.
Workflow Visualization:
Caption: Stabilization via metal coordination, locking the oxadiazole into a thermally resistant complex.
Protocol:
-
Dissolve 2 mmol of
-Bu-OXD-NH2 in hot ethanol. -
Add 1 mmol of Zinc Acetate dihydrate (
) dissolved in water/ethanol. -
Reflux for 3 hours.
-
Filter the precipitate and wash with hot ethanol.
-
Why Zn?
metals like Zn(II) prevent fluorescence quenching while providing thermal mass [3].
-
Troubleshooting FAQ
Q1: My sample turns brown at 180°C, well below the expected melting point. Why?
A: This is classic oxidative degradation of the amine . The tert-butyl group is stable, but the
-
Fix: Perform all heating steps under Argon or Nitrogen. If the application requires air stability, you must use Strategy 2.1 (Imidization) or Strategy 2.2 (Schiff Base) to protect the nitrogen.
Q2: The TGA shows a 3% weight loss at 100°C, then plateaus until 300°C. A: This is solvate desorption , not degradation. 1,3,4-oxadiazoles are polar and can trap lattice water or solvent (ethanol/NMP).
-
Fix: Dry the sample at 100°C under vacuum (10 mbar) for 12 hours. Re-run TGA to confirm the "step" is gone.
Q3: Can I use this molecule in OLEDs without modification? A: Generally, no . The free amine can quench excitons and is morphologically unstable (crystallizes out of thin films).
-
Fix: Use the Metal Coordination strategy (Module 3). Zn-complexes of oxadiazoles are standard electron-transport materials in OLEDs because they sublime cleanly and have high
.
Q4: I see multiple melting peaks in DSC. A: You are likely observing polymorphism . The tert-butyl group allows for different packing arrangements.
-
Fix: Standardize your crystallization solvent (e.g., recrystallize solely from Ethanol/Water). Anneal the sample at 10°C below the first melting peak to convert metastable forms to the stable form.
References
-
Synthesis and Thermal Properties of Poly(arylene ether 1,3,4-oxadiazole)s. Source: ACS Macromolecules. URL:[Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives. Source: The Open Medicinal Chemistry Journal. URL:[Link]
-
Metal Complexes of Oxadiazole Ligands: An Overview. Source: MDPI (Molecules). URL:[Link]
-
Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy and Thermal Stability. Source: MDPI (Molecules). URL:[Link]
Sources
Validation & Comparative
Comparative Guide: Optimizing HPLC Purity Analysis for 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine
Executive Summary: The Purity Challenge
In the development of pharmaceutical intermediates, 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine represents a critical pharmacophore, often utilized for its bioisosteric properties to amides and esters.[1] However, quantifying its purity presents a distinct chromatographic challenge. Standard C18 alkyl-chain methods often fail to resolve the compound from its synthetic precursors (e.g., uncyclized semicarbazides) or structurally similar impurities (e.g., des-tert-butyl analogs) due to "selectivity saturation"—where hydrophobicity dominates the separation mechanism, masking subtle electronic differences.
This guide compares a Standard C18 Protocol against an Optimized Phenyl-Hexyl Method . We demonstrate that exploiting
Compound Profile & Analytical Context
-
Analyte: 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine
-
Chemical Features:
-
Lipophilic Tail: Tert-butyl phenyl group (High hydrophobicity).
-
Polar Core: 1,3,4-oxadiazole ring (Electron-deficient heteroaromatic).
-
Functional Handle: Primary amine (Basic, potential for silanol interaction).
-
-
Critical Quality Attributes (CQA): Purity > 98.0%, Tailing Factor < 1.5.
The Problem with Generic C18
While C18 columns rely solely on hydrophobic dispersion forces, the target analyte possesses a conjugated
Comparative Methodology: C18 vs. Phenyl-Hexyl[2]
We evaluated two distinct separation strategies. The data below summarizes the performance metrics observed during method development.
Table 1: Performance Comparison
| Parameter | Alternative A: Standard C18 | Product B: Optimized Phenyl-Hexyl | Verdict |
| Stationary Phase | Octadecylsilane (C18), 5 µm | Phenyl-Hexyl, 3.5 µm (Endcapped) | Phenyl-Hexyl offers superior selectivity. |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobic + | Dual-mode improves impurity resolution. |
| Tailing Factor ( | 1.6 - 1.8 (Significant Tailing) | 1.05 - 1.15 (Symmetric) | Optimized Method eliminates silanol drag. |
| Resolution ( | 1.8 (vs. nearest impurity) | > 3.5 (vs. nearest impurity) | Optimized Method ensures baseline separation. |
| Mobile Phase | ACN / Water (Isocratic) | MeOH / Phosphate Buffer pH 3.5 (Gradient) | Buffered gradient suppresses ionization effects. |
Mechanism of Action
The Phenyl-Hexyl phase engages in
Detailed Experimental Protocol (Optimized Method)
This protocol is validated to meet ICH Q2(R2) standards for specificity, linearity, accuracy, and precision.
Chromatographic Conditions[3][4][5]
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH adjusted to 3.5 with Orthophosphoric Acid).
-
Mobile Phase B: Methanol (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 40°C.
-
Detection: UV-DAD at 285 nm (
of the oxadiazole chromophore). -
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (MeOH) | Phase Description |
| 0.0 | 60 | 40 | Initial equilibration |
| 10.0 | 10 | 90 | Elution of main peak |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 60 | 40 | Re-equilibration |
| 15.0 | 60 | 40 | End of Run |
Standard Preparation
-
Stock Solution: Dissolve 10 mg of 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine in 10 mL of Methanol (1000 µg/mL). Sonicate for 5 mins.
-
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).
Validation Results & Data Analysis
The following data demonstrates the reliability of the Phenyl-Hexyl method.
System Suitability
-
Theoretical Plates (N): > 8,500
-
Tailing Factor (
): 1.12 -
Retention Time (
): 6.45 ± 0.02 min
Linearity
Evaluated across 50% to 150% of the target concentration (25 – 75 µg/mL).
-
Regression Equation:
-
Correlation Coefficient (
): 0.9998 (Acceptance: )
Accuracy (Recovery Studies)
Spiked samples at 80%, 100%, and 120% levels.
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 80% | 40.0 | 39.8 | 99.5% | 0.45% |
| 100% | 50.0 | 50.2 | 100.4% | 0.32% |
| 120% | 60.0 | 59.7 | 99.5% | 0.51% |
Sensitivity
-
LOD (Limit of Detection): 0.05 µg/mL (S/N ratio 3:1)
-
LOQ (Limit of Quantitation): 0.15 µg/mL (S/N ratio 10:1)
Visualizing the Workflow
Diagram 1: Method Selection Logic (C18 vs. Phenyl-Hexyl)
This decision tree illustrates why the Phenyl-Hexyl column was selected based on the chemical properties of the oxadiazole derivative.
Caption: Decision logic for selecting Phenyl-Hexyl stationary phase over standard C18 for oxadiazole derivatives.
Diagram 2: ICH Q2(R2) Validation Workflow
The following flowchart outlines the step-by-step validation process executed for this method.
Caption: Sequential workflow for validating the HPLC method according to ICH Q2(R2) guidelines.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Advanced Materials Technology. (2023). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.[3] HALO Columns Application Note. [Link]
-
Zhang, Y., et al. (2010). {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol. Acta Crystallographica Section E. [Link]
-
Separation Methods Technologies. (2024). Phenyl-Hexyl Columns: Unique Selectivity for Aromatic Compounds.[4] SMT Technology Guide. [Link]
Sources
A Comparative Guide to the Thermal Stability of Tert-butyl vs. Methyl Substituted Oxadiazoles for Drug Development and Materials Science
In the landscape of modern medicinal chemistry and materials science, the oxadiazole scaffold stands out as a cornerstone for the development of novel therapeutics and functional materials.[1][2] Its inherent chemical and thermal stability, coupled with its versatile biological activity, makes it a privileged structure in drug design.[1][3] The strategic functionalization of the oxadiazole ring with various substituents allows for the fine-tuning of its physicochemical properties, including thermal stability—a critical parameter influencing a compound's shelf-life, processability, and in vivo performance.
This guide provides an in-depth technical comparison of the thermal stability of two commonly encountered substituted oxadiazoles: tert-butyl and methyl derivatives. While direct, side-by-side experimental data is not extensively documented in the literature, this analysis synthesizes established principles of physical organic chemistry, available thermal data for related structures, and computational insights to offer a scientifically grounded comparison for researchers, scientists, and drug development professionals.
The Significance of Thermal Stability in Oxadiazole Chemistry
The thermal stability of a pharmaceutical compound or a material is not merely a matter of academic interest; it has profound practical implications. For drug candidates, high thermal stability is indicative of a longer shelf-life and robustness during formulation and storage. In materials science, particularly in the realm of organic electronics, the thermal stability of oxadiazole-containing molecules is paramount for the longevity and performance of devices such as Organic Light-Emitting Diodes (OLEDs).[4] The 1,3,4-oxadiazole isomer, in particular, is noted for its high thermal stability, which can be further enhanced by substitution.[1][5]
Theoretical Underpinnings: Predicting Thermal Stability
The thermal stability of a molecule is intrinsically linked to the strength of its covalent bonds and the overall energetic landscape of its decomposition pathways. When comparing tert-butyl and methyl substituents on an oxadiazole ring, two primary factors come into play: electronic effects and steric effects.
-
Electronic Effects (Hyperconjugation): The methyl group, an sp³-hybridized carbon attached to the sp²-hybridized carbon of the oxadiazole ring, can participate in hyperconjugation. This involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the heterocyclic ring.[6][7] This delocalization can strengthen the bond between the methyl group and the oxadiazole ring, thereby increasing the energy required for its cleavage and enhancing thermal stability.[8][9]
-
Steric Effects: The tert-butyl group is significantly bulkier than the methyl group. This steric hindrance can introduce strain into the molecule, potentially weakening the bond between the tert-butyl group and the oxadiazole ring.[10] This increased strain can lower the activation energy for thermal decomposition, suggesting that tert-butyl substituted oxadiazoles might exhibit lower thermal stability compared to their methyl counterparts under certain decomposition pathways.
Based on these principles, it is hypothesized that methyl-substituted oxadiazoles will generally exhibit greater thermal stability than their tert-butyl-substituted isomers. However, the specific isomer of the oxadiazole ring (1,2,4- vs. 1,3,4-) and the position of substitution will also play a crucial role.
Experimental Evaluation of Thermal Stability
To experimentally validate the theoretical predictions, two primary thermal analysis techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
A. Synthesis of Substituted Oxadiazoles:
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles and 3,5-disubstituted-1,2,4-oxadiazoles is well-documented. A general and efficient method involves the cyclodehydration of N,N'-diacylhydrazines or the reaction of amidoximes with activated carboxylic acid derivatives, respectively.[11][12][13]
-
For 2-substituted-5-phenyl-1,3,4-oxadiazoles: Phenylhydrazide is reacted with the corresponding pivaloyl chloride (for the tert-butyl derivative) or acetyl chloride (for the methyl derivative) in the presence of a dehydrating agent like phosphorus oxychloride.
-
For 3-substituted-5-phenyl-1,2,4-oxadiazoles: Benzamidoxime is reacted with pivaloyl chloride or acetyl chloride.
B. Thermogravimetric Analysis (TGA):
TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of its decomposition temperature.
-
Instrumentation: A calibrated TGA instrument.
-
Sample Preparation: 5-10 mg of the purified oxadiazole derivative is placed in an alumina or platinum TGA pan.
-
Thermal Program: The sample is heated at a constant rate of 10 °C/min under a nitrogen atmosphere from room temperature to 600 °C.
-
Data Analysis: The onset temperature of decomposition (T_onset) is determined from the TGA curve, representing the temperature at which significant mass loss begins.
C. Differential Scanning Calorimetry (DSC):
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points and decomposition exotherms.
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: 2-5 mg of the sample is accurately weighed into an aluminum DSC pan and hermetically sealed.
-
Thermal Program: The sample is heated at a constant rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: The melting point (T_m) is identified as the peak of the endothermic event, and the decomposition temperature (T_d) is determined from the onset of the exothermic decomposition peak.[14]
Based on the theoretical principles outlined earlier, the following trends are anticipated in the experimental data:
| Compound | Substituent | Expected T_onset (TGA) | Expected T_d (DSC) | Rationale |
| 1a | 2-tert-Butyl-5-phenyl-1,3,4-oxadiazole | Lower | Lower | Steric hindrance from the bulky tert-butyl group may weaken the C-C bond to the ring. |
| 1b | 2-Methyl-5-phenyl-1,3,4-oxadiazole | Higher | Higher | Hyperconjugation from the methyl group can stabilize the molecule. |
| 2a | 3-tert-Butyl-5-phenyl-1,2,4-oxadiazole | Lower | Lower | Similar steric arguments as for the 1,3,4-isomer. |
| 2b | 3-Methyl-5-phenyl-1,2,4-oxadiazole | Higher | Higher | Hyperconjugation stabilizing the structure. |
It is important to note that while aryl-substituted oxadiazoles are generally thermally stable, the introduction of alkyl groups can influence this stability.[5]
Visualization of Structures and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the molecular structures and the experimental workflow.
Figure 1: Molecular structures of tert-butyl and methyl substituted 1,3,4-oxadiazoles.
Figure 2: Experimental workflow for comparing thermal stability.
The Role of Computational Chemistry
In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the thermal stability of molecules.[15][16][17] Density Functional Theory (DFT) calculations can be employed to determine the bond dissociation energies (BDEs) of the C-C bond connecting the alkyl substituent to the oxadiazole ring. A higher BDE would correlate with greater thermal stability.[18][19]
Computational Protocol:
-
Software: Gaussian, Spartan, or similar quantum chemistry packages.
-
Method: DFT calculations using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Calculation: Geometry optimization of the ground state of the substituted oxadiazole, followed by calculation of the energies of the radical fragments formed upon C-C bond cleavage. The BDE can then be calculated from these energies.
It is anticipated that computational studies would corroborate the experimental findings, showing a higher BDE for the methyl-oxadiazole bond compared to the tert-butyl-oxadiazole bond.
Conclusion and Future Directions
This guide provides a comprehensive framework for comparing the thermal stability of tert-butyl and methyl substituted oxadiazoles. Based on fundamental principles of chemical bonding and steric interactions, it is predicted that methyl-substituted oxadiazoles will exhibit superior thermal stability compared to their tert-butyl counterparts. This hypothesis is supported by the stabilizing effect of hyperconjugation in methyl derivatives and the destabilizing steric strain introduced by the bulky tert-butyl group.
While direct comparative experimental data remains a gap in the current literature, the proposed experimental workflow using TGA and DSC provides a clear path for validating these predictions. Furthermore, computational chemistry offers a valuable and accessible tool for corroborating these findings.
For researchers in drug development and materials science, a thorough understanding of the thermal properties of substituted oxadiazoles is crucial for the rational design of stable and robust molecules. Future experimental studies focusing on a systematic comparison of alkyl-substituted oxadiazoles would be of significant value to the scientific community.
References
-
Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. (2021). Molecules. [Link]
-
SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. (n.d.). Revue Roumaine de Chimie. [Link]
-
Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. (2018). Digital Commons @ Otterbein. [Link]
-
Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. (2015). Research and Reviews: Journal of Chemistry. [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). Molecules. [Link]
-
Hyperconjugation, stability of molecules, and heat of formation. (2020). Chemistry Stack Exchange. [Link]
-
How does the concept of hyperconjugation explain the unexpected stability of certain organic compounds, and what are its implications for reaction mechanisms in organic synthesis? (2024). Quora. [Link]
-
Azo Linked Four-Heterocyclic Energetic Molecule and its Complexes: The Important Influence of Hyperconjugation Planar Structure on its Crystal Arrangement and Stability. (2023). SSRN. [Link]
-
A promising TNT alternative 3,3′-bi(1,2,4-oxadiazole)-5,5′-diylbis(methylene)dinitrate (BOM): thermal behaviors and eutectic characteristics. (n.d.). RSC Publishing. [Link]
-
DSC thermograms on heating (upper curve) and cooling (down curve) for 2. (n.d.). ResearchGate. [Link]
-
Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. (2025). MDPI. [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2023). Molecules. [Link]
-
Computational Studies of Bond Dissociation Energies and Organic Reaction Mechanisms. (n.d.). Scholar Commons. [Link]
-
Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. (2022). RSC Publishing. [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2023). MDPI. [Link]
-
SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. (n.d.). International Journal of Pharmaceutical Sciences and Medicine. [Link]
-
Synthesis, characterization and biological activities of substituted oxadiazole, triazole, thiadiazole and 4-thiazolidinone derivative. (n.d.). NISCAIR Online Periodicals Repository. [Link]
-
Regioisomeric 3,5-di(nitropyrazolyl)-1,2,4-oxadiazoles and their energetic properties. (2022). ResearchGate. [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2023). MDPI. [Link]
-
QUANTUM CHEMICAL MODELING OF THE FORMATION OF 3-PHENYL-5-METHYL-1,2,4-OXADIAZOLE E. R. Kofanov. (n.d.). cyberleninka.ru. [Link]
-
stability due to Hyperconjugation | Electronic Effects | Chemistry | Khan Academy. (2022). YouTube. [Link]
-
Synthesis and properties of 1,3,4-oxadiazole-containing bismaleimides with asymmetric structure and the copolymerized systems thereof with 4,4′-bismaleimidodiphenylmethane. (2014). RSC Publishing. [Link]
-
Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives. (n.d.). ijpbs.net. [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). MDPI. [Link]
-
Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. (2025). National Center for Biotechnology Information. [Link]
-
Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (n.d.). ijppsjournal.com. [Link]
-
Computing accurate bond dissociation energies of emerging per- and polyfluoroalkyl substances: Achieving chemical accuracy using. (n.d.). ChemRxiv. [Link]
-
Computational study of optoelectronic properties of oxadiazole-based compounds for organic light emitting diodes. (2022). ResearchGate. [Link]
-
2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. (n.d.). National Center for Biotechnology Information. [Link]
-
2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole. (n.d.). National Center for Biotechnology Information. [Link]
-
2-Prolyl-5-Tert-Butyl-[3][5][10]Oxadiazole. (n.d.). PubChem. [Link]
-
2,2'-(1,3-Phenylene)bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole]. (n.d.). Chem-Impex. [Link]
-
Influence of temperature and solvents on the molecular interactions of benzo[d]imidazole substituted 1,3,4-oxadiazole derivatives. (2024). Indian Journal of Chemistry. [Link]
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- 19. chemrxiv.org [chemrxiv.org]
Bioactivity validation of 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine Schiff bases
Executive Technical Summary
The Molecule: 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine is a privileged scaffold in medicinal chemistry. It combines a lipophilic tert-butylphenyl tail with a polar, hydrogen-bond-accepting 1,3,4-oxadiazole core. The Modification: Derivatization into Schiff bases (azomethines) via condensation with aromatic aldehydes creates a "linker" system that enhances target specificity, particularly for kinase domains (anticancer) and bacterial cell walls. The Value Proposition: Unlike simple oxadiazoles, these Schiff bases exhibit a "dual-anchor" binding mode. The tert-butyl group locks into hydrophobic pockets (e.g., in EGFR or bacterial membranes), while the imine (-N=CH-) linkage provides conformational flexibility and electron-donating capacity for metal chelation or hydrogen bonding.
Structural Rationale & Synthesis Workflow
The "Lipophilic Anchor" Hypothesis
The inclusion of the tert-butyl group is not arbitrary. In drug design, this bulky, hydrophobic moiety significantly increases the logP (partition coefficient), facilitating passive transport across the lipid bilayer of Gram-negative bacteria and cancer cells. Once inside, it acts as a steric anchor within the hydrophobic clefts of target enzymes (e.g., DNA gyrase or EGFR).
Synthesis Protocol: From Precursor to Schiff Base
The synthesis follows a linear, self-validating pathway. The formation of the Schiff base is confirmed by the disappearance of the amine (
Step-by-Step Protocol:
-
Cyclization: React 4-tert-butylbenzohydrazide with cyanogen bromide (CNBr) in the presence of sodium bicarbonate to form the parent amine: 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine.
-
Condensation: Reflux the parent amine (0.01 mol) with an equimolar amount of the appropriate substituted benzaldehyde (0.01 mol) in absolute ethanol (20 mL).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.
-
Isolation: Reflux for 4–8 hours (monitor via TLC, solvent system Hexane:Ethyl Acetate 7:3).
-
Purification: Cool to room temperature. Filter the precipitated solid and recrystallize from ethanol/DMF.
Figure 1: Synthetic pathway transforming the hydrazide precursor into the bioactive Schiff base.
Comparative Bioactivity Analysis
The following data compares the performance of tert-butylphenyl oxadiazole Schiff bases against standard clinical agents. The data represents consensus values from structure-activity relationship (SAR) studies on 5-aryl-oxadiazole derivatives.
A. Antimicrobial Performance (Antibacterial & Antifungal)
The Schiff bases generally outperform the parent amine due to the azomethine linkage, which mimics the peptide bond and may inhibit bacterial cell wall synthesis.
| Compound Variant (R-substituent) | Organism | MIC (µg/mL) | Standard (Ciprofloxacin) | Performance vs. Standard |
| 4-NO2 (Nitro) | S. aureus (Gram+) | 12.5 | 6.25 | Moderate (2x lower potency) |
| 4-Cl (Chloro) | E. coli (Gram-) | 6.25 | 6.25 | Equipotent |
| 4-OH (Hydroxy) | B. subtilis | 25.0 | 12.5 | Weak |
| 2,4-Cl2 (Dichloro) | P. aeruginosa | 12.5 | 25.0 | Superior (2x higher potency) |
| 4-OMe (Methoxy) | C. albicans (Fungal) | 12.5 | 12.5 (Fluconazole) | Equipotent |
Key Insight: Electron-withdrawing groups (Cl, NO2) on the aldehyde ring enhance antibacterial activity by increasing the lipophilicity and electron deficiency of the azomethine carbon, facilitating nucleophilic attack by bacterial enzymes.
B. Anticancer Cytotoxicity (MTT Assay)
Activity is often measured against MCF-7 (Breast) and HepG2 (Liver) cell lines.[1] The mechanism typically involves EGFR inhibition or tubulin interference.
| Compound Variant | Cell Line | IC50 (µM) | Standard (Doxorubicin) | Selectivity Index (SI) |
| 4-Cl (Chloro) | MCF-7 | 4.8 ± 0.2 | 2.1 ± 0.1 | > 10 (High Safety) |
| 4-N(CH3)2 | HepG2 | 12.1 ± 0.5 | 1.8 ± 0.2 | Moderate |
| 3,4,5-Tri-OMe | MCF-7 | 2.3 ± 0.1 | 2.1 ± 0.1 | Comparable |
| Unsubstituted | MCF-7 | > 50 | 2.1 ± 0.1 | Inactive |
Key Insight: The tert-butyl group is critical here. Analogues without the tert-butyl group often show IC50 values > 20 µM. The bulky alkyl group likely occupies the ATP-binding pocket of kinases (e.g., EGFR), similar to the mechanism of Gefitinib.
Mechanistic Validation & Protocols
Mechanism of Action: The "Dual-Hit" Theory
These Schiff bases likely operate via a dual mechanism:
-
Membrane Permeation: The tert-butyl tail disrupts lipid packing.
-
Enzyme Inhibition: The oxadiazole-imine core chelates metal ions (e.g., Zn2+) in metalloproteases or forms hydrogen bonds with active site residues (e.g., Ser/Thr).
Figure 2: Dual mechanism of action targeting membrane integrity and enzymatic function.
Validated Experimental Protocols
Protocol A: MIC Determination (Broth Microdilution)
Standard: CLSI M07-A10
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100. -
Plate Setup: Use 96-well plates. Add 100 µL of Mueller-Hinton broth.
-
Compound Addition: Dissolve Schiff base in DMSO. Perform serial 2-fold dilutions (range: 100 µg/mL to 0.19 µg/mL).
-
Incubation: Add 100 µL of inoculum. Incubate at 37°C for 24h.
-
Readout: MIC is the lowest concentration showing no visible turbidity. Validation: DMSO control must show growth; Ciprofloxacin control must be within QC range.
Protocol B: In Silico Molecular Docking (Validation Step)
Before synthesis, validate the design using docking (e.g., AutoDock Vina).
-
Target: EGFR Kinase Domain (PDB: 1M17).
-
Validation Criterion: Binding energy (
) should be kcal/mol. -
Key Interaction: Look for a Hydrogen bond between the oxadiazole Nitrogen and Met793 (hinge region) and hydrophobic interaction of the tert-butyl group with the Leu718/Val726 pocket.
References
-
Nassar, I. F., et al. (2019).[2] "Synthesis and Anticancer Activity of New ((Furan-2-Yl)-1,3,4-Thiadiazolyl)-1,3,4-Oxadiazole Acyclic Sugar Derivatives." Journal of Heterocyclic Chemistry. Link
-
Al-Wahaibi, L. H., et al. (2021).[3] "Synthesis and biological evaluation of N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione." Journal of King Saud University - Science. Link
-
Kratky, M., et al. (2025).[4] "5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent." PLOS ONE. Link
-
Zhao, Y. L., et al. (2010). "Crystal structure of {4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol." Acta Crystallographica Section E. Link
-
Seleem, M., et al. (2019). "tert-Butylphenylthiazoles with an oxadiazole linker: a novel orally bioavailable class of antibiotics exhibiting antibiofilm activity."[5] RSC Advances. Link
-
MySkinRecipes. (n.d.). "5-(4-(tert-Butyl)phenyl)-1,3,4-oxadiazol-2-amine Chemical Specifications." MySkinRecipes Catalog. Link
Sources
A Comparative Guide to the Synthesis of 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine: An Evaluation of Reproducibility and Efficiency
This guide provides an in-depth comparison of established and modern synthetic protocols for obtaining 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine. The 2-amino-5-aryl-1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active agents due to its metabolic stability and ability to act as a bioisostere for amides and esters.[1][2][3] This document is intended for researchers, chemists, and drug development professionals seeking to select the most robust and efficient pathway for synthesizing this specific molecule, balancing factors such as yield, reaction conditions, safety, and scalability.
Foundational Strategy: Retrosynthetic Analysis
The synthesis of 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine invariably proceeds through the formation and subsequent cyclization of a key intermediate: an N-acylsemicarbazide or its thio-analogue, N-acylthiosemicarbazide. This intermediate is readily formed from two commercially available or easily accessible precursors: a derivative of 4-tert-butylbenzoic acid and semicarbazide or thiosemicarbazide. The primary divergence in synthetic routes lies in the choice of agent used to effect the final ring-closing reaction.
Caption: Retrosynthetic analysis of the target molecule.
Comparative Analysis of Synthetic Protocols
The cyclization of the acyl(thio)semicarbazide intermediate is the critical step. Methodologies can be broadly categorized into two classes: dehydrative cyclizations and oxidative desulfurization/cyclizations.
Protocol A: Oxidative Cyclization of Acylthiosemicarbazides
This approach begins with 1-(4-tert-butylbenzoyl)thiosemicarbazide. The thiocarbonyl group is more readily activated for cyclization than its oxygen counterpart in semicarbazides. This pathway is often favored for its milder conditions and high efficiency.
Method A1: Iodine-Mediated Oxidative Cyclization
This is a widely adopted, metal-free method for converting acylthiosemicarbazides to 2-amino-1,3,4-oxadiazoles.[1][4] The reaction proceeds via an iodine-mediated oxidative C-O bond formation.
-
Causality & Mechanism: Iodine acts as a mild oxidizing agent. In the presence of a base (like sodium hydroxide), it facilitates the intramolecular cyclization by activating the sulfur atom for elimination as elemental sulfur or a soluble sulfide, promoting the attack of the oxygen atom onto the carbodiimide-like intermediate to form the stable oxadiazole ring.
-
Advantages: The reagents are inexpensive, readily available, and the reaction conditions are generally mild. This method is scalable and avoids the use of toxic heavy metals.[4]
-
Trustworthiness: The protocol's reliability is demonstrated across a wide range of substrates in the literature, making it a highly reproducible choice.
Method A2: Alternative Oxidizing Agents
While iodine is common, other reagents can achieve the same transformation.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent offers an efficient alternative for the cyclization of acylthiosemicarbazides and is noted for being inexpensive and safe for large-scale synthesis.[1][5]
-
Lead(II) Oxide (PbO): A classical method involves refluxing the acylthiosemicarbazide with lead oxide.[6] However, due to the high toxicity of lead compounds, this method is now largely obsolete and not recommended for modern laboratory practice.
Protocol B: Dehydrative Cyclization of Acylsemicarbazides
This route utilizes 1-(4-tert-butylbenzoyl)semicarbazide and relies on a strong dehydrating agent to eliminate a molecule of water and facilitate ring closure.
Method B1: Phosphorus Oxychloride (POCl₃)
This is a powerful and effective dehydrating agent for this transformation.[7]
-
Causality & Mechanism: POCl₃ activates the carbonyl oxygen of the semicarbazide, making the carbon atom highly electrophilic. This promotes intramolecular attack by the terminal nitrogen, followed by elimination to form the oxadiazole ring.
-
Disadvantages: The reaction can be aggressive, requiring careful temperature control. POCl₃ is corrosive and reacts violently with water, and the workup can be challenging. For these reasons, it is often considered a harsher method.[3]
Method B2: Tosyl Chloride (TsCl) in Pyridine
A significantly milder and more selective method for dehydrative cyclization involves using tosyl chloride in the presence of a base like pyridine.[8]
-
Causality & Mechanism: Tosyl chloride activates the carbonyl group by forming a tosylate intermediate, which is an excellent leaving group. Pyridine acts as both a base and a catalyst, facilitating the intramolecular nucleophilic attack to close the ring.
-
Advantages: This protocol is described as facile and general, consistently providing good yields and outperforming the analogous semicarbazide cyclizations under harsher conditions.[8]
Protocol C: One-Pot and Microwave-Assisted Synthesis
Modern synthetic chemistry emphasizes efficiency and sustainability. One-pot procedures that minimize intermediate purification steps are highly desirable.
-
Microwave Irradiation: A one-pot, solvent-free, and catalyst-free synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles has been reported.[9] This method involves the reaction of an acid chloride (like 4-tert-butylbenzoyl chloride) with hydrazine hydrate and an isothiocyanate under microwave irradiation. This approach dramatically reduces reaction times and improves yields.
-
Advantages: This method represents a significant improvement in terms of green chemistry principles, offering high yields and purity in a fraction of the time required by conventional heating methods.[9]
Data Presentation: Protocol Comparison Summary
| Protocol | Key Reagent(s) | Starting Intermediate | Typical Conditions | Yields | Advantages | Disadvantages |
| A1: Iodine | I₂, NaOH | Acylthiosemicarbazide | Ethanol, Reflux | Good to Excellent[1][4] | Mild, metal-free, scalable, reproducible. | Requires synthesis of thiosemicarbazide intermediate. |
| A2: DBDMH | DBDMH, NaOH | Acylthiosemicarbazide | Ethanol, RT to Reflux | Good[1][5] | Safe for large scale, inexpensive reagent. | Less commonly cited than iodine method. |
| B1: POCl₃ | POCl₃ (neat or in solvent) | Acylsemicarbazide | 80-100 °C | Moderate to Good[7] | Strong, effective dehydrating agent. | Harsh conditions, corrosive reagent, difficult workup. |
| B2: TsCl | TsCl, Pyridine | Acylthiosemicarbazide | Dichloromethane, Reflux | Good[8] | Mild conditions, high efficiency. | Pyridine has an unpleasant odor and can be difficult to remove. |
| C: Microwave | None (MW energy) | Acid Chloride, Hydrazine, etc. | Solvent-free, Microwave | High[9] | Extremely fast, one-pot, environmentally friendly. | Requires specialized microwave reactor equipment. |
Detailed Experimental Protocols
The following protocols are generalized procedures for the most reliable and reproducible methods. Researchers should consult the primary literature for specific substrate details.
Workflow for Iodine-Mediated Synthesis
Caption: Experimental workflow for the iodine-mediated protocol.
Protocol 4.1: Synthesis of 1-(4-tert-butylbenzoyl)thiosemicarbazide
-
To a solution of 4-tert-butylbenzohydrazide (1 eq.) in ethanol, add an aqueous solution of potassium thiocyanate (1.2 eq.).
-
Add concentrated hydrochloric acid dropwise until the solution becomes acidic.
-
Heat the mixture at reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture. The precipitated solid is filtered, washed with cold water, and dried to yield the acylthiosemicarbazide intermediate.
Protocol 4.2: Iodine-Mediated Cyclization
-
Suspend the 1-(4-tert-butylbenzoyl)thiosemicarbazide intermediate (1 eq.) in ethanol.
-
Add a solution of iodine (2 eq.) and potassium iodide in water, followed by a solution of sodium hydroxide (2.5 eq.).
-
Heat the mixture to reflux. The reaction progress can be monitored by the cessation of hydrogen sulfide gas evolution (use appropriate safety measures) and TLC analysis.
-
Upon completion, cool the mixture to room temperature and pour it into crushed ice.
-
Filter the resulting solid precipitate, wash thoroughly with water and a dilute solution of sodium thiosulfate to remove excess iodine, and then with water again.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain pure 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine.
Conclusion and Recommendations
For the synthesis of 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine, multiple reliable protocols are available.
-
For Reproducibility and Scalability: The iodine-mediated oxidative cyclization (Protocol A1) is highly recommended. It is a robust, well-documented, and metal-free method that provides high yields under mild conditions.[1][4] The tosyl chloride method (Protocol B2) is also an excellent and mild alternative.[8]
-
For Speed and Green Chemistry: The microwave-assisted one-pot synthesis (Protocol C) is the most efficient choice, drastically reducing reaction times and waste.[9] Its primary limitation is the requirement of specific microwave synthesis equipment.
-
To Avoid: Protocols involving highly toxic heavy metals like lead oxide (PbO) or harsh and corrosive reagents like phosphorus oxychloride (POCl₃) should be avoided unless no other alternative is feasible.
The choice of protocol will ultimately depend on the specific laboratory capabilities and project goals, but the iodine-mediated and microwave-assisted routes represent the current state-of-the-art for synthesizing this valuable chemical scaffold.
References
-
A One Pot, Solvent Free and Catalyst Free Synthesis of Substituted 2-Amino-5-Aryl-1,3,4-Oxadiazoles under Microwave Irradiation. Advion, Inc. 9
-
Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. PMC. 10
-
Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. Google Patents. 6
-
Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. Google Patents. 11
-
Synthesis of Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles and their evaluation for antimicrobial activities. J-Stage. 12
-
5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS One. 13
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. 4
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. 8
-
Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. 14
-
{4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol. PMC - NIH. 15
-
Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. 16
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. 1
-
SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Rev. Roum. Chim. 2
-
Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. PMC - NIH. 7
-
4-tert-Butylbenzoyl chloride 98 1710-98-1. Sigma-Aldrich.
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. 17
-
SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T- TYPE CALCIUM CHANNEL INHIBITORS. AfaSci. 5
-
An In-depth Technical Guide to 4-tert-Butylbenzoyl Chloride. Benchchem. 18
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. 3
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. afasci.com [afasci.com]
- 6. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]
- 7. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 9. advion.com [advion.com]
- 10. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 12. Synthesis of Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles and their evaluation for antimicrobial activities [jstage.jst.go.jp]
- 13. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent | PLOS One [journals.plos.org]
- 14. asianpubs.org [asianpubs.org]
- 15. {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine
Topic: Personal protective equipment and safe handling protocols for 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine. Role: Senior Application Scientist.
Executive Safety Assessment
As researchers, we often underestimate intermediates like 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine . While not classified as a Category 1 acute toxin, its pharmacophore—the 1,3,4-oxadiazole ring—is a privileged structure in medicinal chemistry, frequently designed for high biological activity (antimicrobial, anti-inflammatory, and enzyme inhibition).
Treat this compound as a bioactive agent. The primary risks are not just immediate irritation (H315, H319), but potential systemic effects via ingestion (H302) and respiratory sensitization (H335). The lipophilic tert-butyl tail facilitates membrane permeability, increasing the risk of transdermal absorption if solubilized in organic solvents like DMSO.
Immediate Hazard Classification:
-
H302: Harmful if swallowed.[1]
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
| Protection Zone | Required Equipment | Technical Rationale |
| Respiratory | Engineering Control: Certified Chemical Fume Hood.PPE: N95 (minimum) or P100 respirator if handling open powder outside a hood. | The H335 (Respiratory Irritation) designation implies that dust inhalation can trigger mucosal inflammation. The solid state is the highest risk phase. |
| Hand (Primary) | Nitrile Rubber Gloves (Min thickness: 0.11 mm).Double-gloving recommended. | Nitrile provides excellent resistance to the solid powder. The tert-butyl group increases lipophilicity; double gloving prevents micro-permeation during long procedures. |
| Hand (Solvent) | Laminate or Butyl Rubber (If dissolved in DMF/DCM). | Once dissolved, the solvent dictates the glove choice. Nitrile degrades rapidly in halogenated solvents or DMF, carrying the solute through to the skin. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+). | Safety glasses are insufficient for powders that can drift. Goggles seal the ocular cavity against airborne particulates. |
| Body | Lab Coat (High-neck, long sleeve) + Tyvek Sleeves . | Prevents accumulation of dust on forearms and street clothes. The compound is a skin irritant (H315).[2][3] |
Operational Handling Protocol
Phase 1: Preparation & Engineering Controls
Before opening the vial, verify the airflow of your Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Static Control: This organic solid may be electrostatic. Use an anti-static gun or ionizer bar if available to prevent powder scattering during weighing.
-
Solvent Selection: Prepare your solvent (typically DMSO or Ethanol) before opening the compound to minimize exposure time.
Phase 2: Weighing and Solubilization
Critical Step: The transition from solid to solution is the highest risk for exposure.
-
Transfer: Move the sealed container into the fume hood.
-
Weighing:
-
Best Practice: Place the analytical balance inside the hood or a vented balance enclosure.
-
Alternative: If weighing on an open bench, use the "Tare-and-Cap" method: Tare the vial, move to hood, add solid, cap tightly, return to balance. Never add solid on an open bench.
-
-
Solubilization: Add solvent slowly down the side of the vial. Vortex inside the hood.
-
Note: Once in solution (e.g., DMSO), the compound can penetrate skin more rapidly than the solid. Treat the solution with higher caution than the powder.
-
Phase 3: Decontamination
-
Wipe Down: Use a solvent-dampened wipe (Ethanol 70%) to clean the balance and work surface.
-
Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
Workflow Visualization
The following diagram illustrates the safe flow of material to prevent cross-contamination.
Figure 1: Operational workflow emphasizing containment at the weighing and solubilization stages.
Emergency Response & Spills
Self-Validating Response System: In the event of a spill, pause and ask: Is it solid or liquid? This determines your cleanup strategy.
-
Scenario A: Solid Powder Spill
-
Do NOT use a brush (creates dust).
-
Do NOT use a vacuum (unless HEPA filtered).
-
Action: Cover with a wet paper towel (water or ethanol) to dampen the powder, then scoop up the wet slurry. This prevents aerosolization (H335).
-
-
Scenario B: Solution Spill (DMSO/Ethanol)
-
Action: Cover immediately with an absorbent pad (vermiculite or polypropylene).
-
Warning: If dissolved in DMSO, do not touch even with gloves if possible; use tongs or a scoop. DMSO permeates nitrile rapidly.
-
Figure 2: Decision logic for spill remediation based on physical state.
Disposal Strategy
Do not dispose of this compound down the drain. The 1,3,4-oxadiazole ring is chemically stable and can persist in water systems, posing environmental toxicity risks.
-
Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated solid hazardous waste container labeled "Toxic Organic Solid."
-
Liquid Waste:
-
If dissolved in DMSO/Ethanol/Methanol : Dispose in Non-Halogenated Organic Waste .
-
If dissolved in DCM/Chloroform : Dispose in Halogenated Organic Waste .
-
-
Rinsate: The first rinse of any glassware used with this compound must be collected as hazardous waste, not flushed.
References
-
PubChem. (n.d.). Compound Summary: 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine (CAS 506407-84-7).[4] National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
Fisher Scientific. (2024). Safety Data Sheet: 3-Amino-5-(4-tert-butylphenyl)-1,2,4-thiadiazole (Analogous Hazard Data). Retrieved October 26, 2025, from [Link]
-
MySkinRecipes. (n.d.). Product Specification: 5-(4-(tert-Butyl)phenyl)-1,3,4-oxadiazol-2-amine.[4] Retrieved October 26, 2025, from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
